Jak3-IN-13
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C25H33ClN6O5 |
|---|---|
Peso molecular |
533.0 g/mol |
Nombre IUPAC |
N-[5-[[4-[[(3R,3aR,6R,6aR)-3-methoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy]-5-chloropyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C25H33ClN6O5/c1-6-21(33)29-17-11-15(7-8-18(17)32(4)10-9-31(2)3)28-25-27-12-16(26)24(30-25)37-20-14-36-22-19(34-5)13-35-23(20)22/h6-8,11-12,19-20,22-23H,1,9-10,13-14H2,2-5H3,(H,29,33)(H,27,28,30)/t19-,20-,22-,23-/m1/s1 |
Clave InChI |
MXXJXRACSRJBKS-OHUMZHCVSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Jak3-IN-13: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jak3-IN-13 is a potent and selective inhibitor of Janus kinase 3 (JAK3), a non-receptor tyrosine kinase predominantly expressed in hematopoietic cells. Its targeted inhibition of JAK3 disrupts the signaling of several key cytokines involved in immune cell development, proliferation, and function. This targeted approach makes this compound a compound of significant interest for the development of therapies for autoimmune diseases and certain hematological malignancies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on the JAK-STAT signaling pathway, its inhibitory activity in biochemical and cellular assays, and detailed experimental protocols for its characterization.
Introduction to JAK3 and the JAK-STAT Signaling Pathway
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway, which transduces signals from a multitude of cytokines and growth factors.[1][2] This pathway plays a pivotal role in regulating hematopoiesis, immune responses, and cellular proliferation.[3] JAK3 is unique among the JAK family members due to its restricted expression in hematopoietic cells and its essential association with the common gamma chain (γc) of cytokine receptors.[4] The γc is a shared subunit for the receptors of interleukins (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are crucial for the development and function of T-cells, B-cells, and Natural Killer (NK) cells.[4][5]
Upon cytokine binding, receptor-associated JAKs become activated and phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5] The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes.[5] The specific inhibition of JAK3 is a promising therapeutic strategy, as it is expected to have a more targeted immunomodulatory effect with potentially fewer side effects compared to broader-spectrum JAK inhibitors.[5]
Mechanism of Action of this compound
This compound exerts its therapeutic effects by selectively inhibiting the kinase activity of JAK3. By binding to the ATP-binding site of JAK3, it prevents the phosphorylation of downstream signaling molecules, thereby blocking the activation of the JAK-STAT pathway.
The primary mechanism of action involves the following steps:
-
Inhibition of JAK3 Autophosphorylation: this compound directly inhibits the autophosphorylation and activation of JAK3.
-
Blockade of STAT Phosphorylation: By inhibiting JAK3, the compound prevents the subsequent phosphorylation and activation of STAT proteins, primarily STAT3 and STAT5.[1]
-
Downregulation of Target Gene Expression: The inhibition of STAT activation leads to a decrease in the transcription of genes involved in immune cell proliferation and survival.
-
Induction of Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at the G0/G1 phase in susceptible cell lines.[1] This is achieved through the downregulation of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDK2, CDK4, CDK6) and cyclins (Cyclin B1, Cyclin D3, Cyclin E1).[1]
Quantitative Data
The following tables summarize the reported in vitro and in vivo activity of this compound.
Table 1: Biochemical Inhibitory Activity of this compound [1]
| Target | IC50 (nM) |
| JAK3 | 8 |
| JNK1 | 4728 |
| JNK2 | 2039 |
| JNK3 | 177.7 |
| Tyk2 | 365 |
Table 2: Cellular Activity of this compound [1]
| Cell Line | Activity |
| BaF3-JAK3M511I | Antiproliferative |
| U937 | Antiproliferative |
| Parental BaF3 | Antiproliferative |
Table 3: In Vivo Activity of this compound [1]
| Parameter | Value |
| Antitumor Activity | Observed at 12.5, 25, 50 mg/kg (p.o.) |
| Oral Bioavailability | 20.66% |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the JAK3 signaling pathway, the mechanism of inhibition by this compound, and a general workflow for evaluating JAK3 inhibitors.
References
- 1. US9611260B2 - Compositions and methods for inhibition of the JAK pathway - Google Patents [patents.google.com]
- 2. US8987268B2 - Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. JAK3: a novel JAK kinase associated with terminal differentiation of hematopoietic cells. | Semantic Scholar [semanticscholar.org]
- 5. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of a Selective Covalent JAK3 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of a selective Janus Kinase 3 (JAK3) inhibitor. As specific information regarding a compound designated "Jak3-IN-13" is not publicly available, this document will focus on a well-characterized, selective, and irreversible JAK3 inhibitor, RB1 , as a representative case study. RB1 is a 4-aminopiperidine-based compound that demonstrates high selectivity for JAK3 by covalently targeting a unique cysteine residue (Cys909).[1][2][3]
Introduction to JAK3 Inhibition
The Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in cytokine signaling pathways.[1][2] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is integral to immune cell development, proliferation, and function. Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers.
JAK3's expression is primarily restricted to hematopoietic cells, making it a highly attractive therapeutic target for autoimmune disorders. Selective inhibition of JAK3 over other JAK family members is desirable to minimize off-target effects and improve the safety profile of the therapeutic agent. The development of covalent inhibitors that target a unique cysteine residue (Cys909) in the ATP-binding site of JAK3 has emerged as a successful strategy for achieving high selectivity.[1][3]
The Discovery of RB1: A Selective Covalent JAK3 Inhibitor
RB1 was developed as a potent and highly selective irreversible inhibitor of JAK3.[2][3] It is a 4-aminopiperidine-based compound designed to covalently bind to the Cys909 residue within the JAK3 active site.[3] This covalent interaction leads to durable, irreversible inhibition of JAK3's kinase activity.
Mechanism of Action
RB1 acts as an ATP-competitive inhibitor that initially binds to the active site of JAK3. The inhibitor is designed with a reactive group that then forms a covalent bond with the thiol side chain of the Cys909 residue.[3] This covalent modification permanently inactivates the enzyme. The high selectivity of RB1 for JAK3 is attributed to the presence of this unique cysteine residue, which is not conserved in other JAK family members (JAK1, JAK2, and TYK2).
Below is a diagram illustrating the JAK-STAT signaling pathway and the point of intervention by a JAK3 inhibitor like RB1.
Quantitative Data for RB1
The following tables summarize the key quantitative data for the JAK3 inhibitor RB1, as reported in the scientific literature.[2]
Table 1: In Vitro Kinase Inhibitory Activity of RB1
| Kinase | IC50 (nM) |
| JAK3 | 40 |
| JAK1 | > 5000 |
| JAK2 | > 5000 |
| TYK2 | > 5000 |
IC50 values were determined at the Km for ATP for each JAK isoform.[2]
Table 2: Pharmacokinetic and Toxicological Profile of RB1
| Parameter | Value |
| Bioavailability (F) | 72.52% |
| Half-life (T1/2) | 14.6 hours |
| Acute Toxicity (LD50) | > 2 g/kg |
Synthesis of RB1
While a detailed, step-by-step synthesis protocol for RB1 is not publicly available, a general workflow can be inferred from its characterization as a 4-aminopiperidine-based covalent inhibitor. The synthesis would likely involve the construction of a core scaffold, followed by the introduction of the 4-aminopiperidine (B84694) moiety and the electrophilic "warhead" responsible for covalent bond formation with Cys909.
Below is a logical workflow for the synthesis of a generic 4-aminopiperidine-based covalent JAK3 inhibitor.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of RB1.
In Vitro JAK3 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of RB1 against JAK3 and other JAK family kinases.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
RB1 (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of RB1 in DMSO.
-
In a 384-well plate, add the kinase buffer.
-
Add the test compound (RB1) or DMSO (vehicle control) to the appropriate wells.
-
Add the JAK enzyme to each well and incubate for a specified period (e.g., 10 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a defined time (e.g., 60 minutes) at room temperature.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of RB1 relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
Cellular Assay: IL-2-stimulated STAT5 Phosphorylation in Human PBMCs
Objective: To assess the functional selectivity of RB1 in a cellular context by measuring the inhibition of JAK3-mediated signaling.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with FBS
-
Recombinant human Interleukin-2 (IL-2)
-
RB1 (or other test compounds) dissolved in DMSO
-
Fixation buffer (e.g., BD Cytofix™)
-
Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8) and phosphorylated STAT5 (pSTAT5)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using standard density gradient centrifugation.
-
Resuspend PBMCs in culture medium and pre-treat with various concentrations of RB1 or DMSO for a specified time (e.g., 1-2 hours) at 37°C.
-
Stimulate the cells with an optimal concentration of IL-2 (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) at 37°C to induce STAT5 phosphorylation.
-
Immediately fix the cells by adding fixation buffer.
-
Permeabilize the cells using a permeabilization buffer to allow for intracellular staining.
-
Stain the cells with fluorochrome-conjugated antibodies against cell surface markers and intracellular pSTAT5.
-
Wash the cells and resuspend them in a suitable buffer for flow cytometry.
-
Acquire data on a flow cytometer.
-
Analyze the data by gating on specific cell populations (e.g., CD4+ T cells) and quantifying the median fluorescence intensity (MFI) of pSTAT5 staining.
-
Calculate the percent inhibition of pSTAT5 for each concentration of RB1 and determine the IC50 value.
In Vivo Efficacy: Collagen-Induced Arthritis (CIA) Mouse Model
Objective: To evaluate the therapeutic efficacy of RB1 in a preclinical model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (or other susceptible strain)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
RB1 formulated for oral administration
-
Vehicle control
-
Calipers for measuring paw thickness
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant at the base of the tail.
-
On day 21, administer a booster immunization with an emulsion of bovine type II collagen and Incomplete Freund's Adjuvant.
-
-
Treatment:
-
Begin treatment with RB1 (e.g., 10, 30, or 100 mg/kg) or vehicle control once arthritis becomes established (typically around day 21-28).
-
Administer the treatment daily via oral gavage for a specified duration (e.g., 2-3 weeks).
-
-
Assessment of Arthritis:
-
Monitor the mice regularly for signs of arthritis, including paw swelling and clinical score.
-
Measure paw thickness using calipers at regular intervals.
-
Assign a clinical arthritis score to each paw based on the severity of inflammation and swelling.
-
-
Histopathological Analysis:
-
At the end of the study, euthanize the mice and collect the hind paws.
-
Fix, decalcify, and embed the paws in paraffin.
-
Section the joints and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
-
Data Analysis:
-
Compare the changes in paw thickness and arthritis scores between the RB1-treated groups and the vehicle control group.
-
Perform statistical analysis to determine the significance of the treatment effects.
-
Conclusion
RB1 serves as a compelling example of a highly selective, covalent JAK3 inhibitor. Its discovery and characterization underscore the viability of targeting the unique Cys909 residue to achieve isoform specificity. The data presented in this guide, from in vitro kinase assays to in vivo efficacy models, highlight the rigorous process of drug discovery and development in the field of kinase inhibitors. The detailed experimental protocols provide a framework for researchers and scientists to conduct similar investigations in their pursuit of novel therapeutics for autoimmune and inflammatory diseases.
References
- 1. [PDF] Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis | Semantic Scholar [semanticscholar.org]
- 2. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Role of JAK3 Inhibition in T-Cell Development: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of Janus Kinase 3 (JAK3) in T-cell development and the therapeutic implications of its inhibition. While specific data for a compound designated "Jak3-IN-13" is not publicly available, this document synthesizes the extensive research on JAK3 function and the effects of well-characterized JAK3 inhibitors to serve as a comprehensive resource.
Core Concepts: The JAK3 Signaling Pathway in T-Cell Biology
Janus Kinase 3 (JAK3) is a protein tyrosine kinase with a pivotal and restricted role in the hematopoietic system, particularly in lymphoid cell development and function.[1][2] Unlike other JAK family members (JAK1, JAK2, and TYK2) which are more ubiquitously expressed, JAK3 is predominantly found in lymphoid tissues.[2] Its expression is notably high in the thymus and spleen.[1]
JAK3 exclusively associates with the common gamma chain (γc), a receptor subunit shared by several interleukin (IL) receptors, including those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2][3] This association is fundamental for the development, proliferation, and differentiation of T-cells, B-cells, and Natural Killer (NK) cells.[2]
The binding of a γc-cytokine to its receptor induces receptor dimerization, bringing JAK3 into close proximity with JAK1, which is associated with the other receptor subunit. This leads to the trans-phosphorylation and activation of both JAK1 and JAK3.[4][5] Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5 in the context of T-cell development.[4] Once docked, STATs are phosphorylated by the activated JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene transcription, which governs critical cellular processes like proliferation, differentiation, and survival.[2][6]
The IL-7 receptor signaling pathway, which relies on JAK1 and JAK3, is particularly crucial for both B and T-cell development.[4] Loss-of-function mutations in JAK3 result in a severe combined immunodeficiency (SCID) phenotype, characterized by the absence of T-cells and NK cells, and non-functional B-cells, underscoring the indispensable role of JAK3 in lymphocyte development.[2][6]
Below is a diagram illustrating the canonical JAK3 signaling pathway.
Impact of JAK3 Inhibition on T-Cell Development and Function
Given the central role of JAK3 in lymphocyte signaling, its inhibition has profound effects on T-cell development and function. These effects are therapeutically exploited for the treatment of autoimmune diseases and certain hematological malignancies.
-
Thymic Development: The development of T-cells in the thymus is heavily dependent on IL-7 signaling, which is mediated by JAK3.[7] Consequently, the absence or inhibition of JAK3 leads to defects in T-cell maturation, particularly at the CD4-CD8- double-negative stage.[7] This results in a significantly smaller thymus.[3][7]
-
Peripheral T-Cell Populations: JAK3 deficiency leads to a decrease in peripheral CD8+ T-cells.[3]
-
Proliferation and Cytokine Secretion: T-cells lacking functional JAK3 exhibit a severe reduction in their proliferative response to mitogenic stimuli.[3] Furthermore, there is a significant deficiency in the secretion of cytokines like IL-2 upon T-cell receptor (TCR) and CD28 stimulation.[3]
-
Negative Selection: JAK3 plays a crucial role in the negative selection of self-reactive T-cells in the thymus.[8] In the absence of JAK3, autoreactive T-cells are not effectively deleted, which can contribute to autoimmune phenomena.[8]
-
T-Cell Exhaustion: Chronic IL-2 receptor signaling via the JAK3-STAT5 pathway has been implicated in T-cell exhaustion.[9] Low-dose inhibition of JAK3 has been shown to improve anti-tumor T-cell responses and decrease tumor load in preclinical models, suggesting that modulating JAK3 activity can mitigate T-cell exhaustion.[9]
A summary of the effects of various JAK3 inhibitors on T-cell related processes is presented in the table below.
| JAK3 Inhibitor | Target Pathway/Process | Observed Effect | Cell/Model System | Reference |
| Tofacitinib | Pan-JAK inhibition | Inhibits CD4+ T-cell polarization; Impairs human intraepithelial ILC1 IFN-γ production and proliferation. | Human ILCs, CD4+ T-cells | [10] |
| PF-06651600 | Selective JAK3 inhibition | Potently inhibits STAT5 phosphorylation in response to IL-2; Low-dose administration improves T-cell responses and decreases tumor load. | Mouse models of solid cancer, T-cells | [9] |
| PRN371 | Selective JAK3 inhibition | Suppresses proliferation and induces apoptosis of Natural Killer/T-Cell Lymphoma (NKTL) cells by abrogating the JAK3-STAT signaling pathway. | NKTL cell lines | [2] |
Experimental Protocols for Studying JAK3 Inhibition
The investigation of JAK3 inhibitors in the context of T-cell development involves a range of in vitro and in vivo experimental techniques.
-
Cell-Based Proliferation Assays:
-
Objective: To determine the effect of a JAK3 inhibitor on T-cell proliferation.
-
Methodology:
-
Isolate primary T-cells from peripheral blood or spleen, or use a T-cell line (e.g., Ba/F3).
-
Culture the cells in the presence of a mitogenic stimulus (e.g., anti-CD3/CD28 antibodies, or a cytokine like IL-2).
-
Treat the cells with varying concentrations of the JAK3 inhibitor.
-
Assess proliferation after a set incubation period (e.g., 48-72 hours) using methods such as [³H]-thymidine incorporation, CFSE dilution assay analyzed by flow cytometry, or a colorimetric assay (e.g., MTS/XTT).
-
-
-
Phospho-STAT Flow Cytometry:
-
Objective: To measure the direct inhibitory effect of a compound on JAK3-mediated STAT phosphorylation.
-
Methodology:
-
Stimulate T-cells with a relevant cytokine (e.g., IL-2 or IL-7) for a short period (e.g., 15-30 minutes) in the presence or absence of the JAK3 inhibitor.
-
Fix and permeabilize the cells.
-
Stain with a fluorescently labeled antibody specific for the phosphorylated form of a downstream STAT protein (e.g., phospho-STAT5).
-
Analyze the median fluorescence intensity (MFI) by flow cytometry to quantify the level of STAT phosphorylation.
-
-
-
Western Blotting:
-
Objective: To analyze the phosphorylation status of JAK3 and downstream signaling proteins.
-
Methodology:
-
Prepare whole-cell lysates from T-cells that have been stimulated and treated as described above.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated and total JAK1, JAK3, and STAT5.
-
Use secondary antibodies conjugated to an enzyme (e.g., HRP) for detection by chemiluminescence.
-
-
-
Mouse Models of T-Cell Dependent Disease:
-
Objective: To evaluate the efficacy of a JAK3 inhibitor in a disease model driven by T-cell activity (e.g., experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis, or collagen-induced arthritis for rheumatoid arthritis).
-
Methodology:
-
Induce the disease in a suitable mouse strain.
-
Administer the JAK3 inhibitor or vehicle control according to a predetermined dosing schedule.
-
Monitor disease progression using established clinical scoring systems.
-
At the end of the study, collect tissues (e.g., spleen, lymph nodes, target organs) for histological analysis and ex vivo characterization of T-cell populations and function.
-
-
-
Pharmacodynamic (PD) Assays:
-
Objective: To assess the in vivo target engagement of the JAK3 inhibitor.
-
Methodology:
-
Administer the JAK3 inhibitor to mice.
-
At various time points post-dose, collect whole blood or tissues.
-
Perform ex vivo stimulation of T-cells with a cytokine (e.g., IL-2) and measure phospho-STAT5 levels by flow cytometry to determine the extent and duration of target inhibition.
-
-
The following diagram outlines a general workflow for assessing the in vitro activity of a JAK3 inhibitor.
Conclusion
JAK3 is a critical mediator of cytokine signaling that is essential for normal T-cell development and function. Its restricted expression profile makes it an attractive therapeutic target for a variety of immunological disorders and T-cell malignancies. The inhibition of JAK3 effectively blocks the signaling cascades downstream of common gamma chain cytokines, leading to the suppression of T-cell proliferation, differentiation, and effector functions. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of novel JAK3 inhibitors, enabling a thorough characterization of their potency, selectivity, and biological effects on T-cell populations. Further research into selective JAK3 inhibitors holds significant promise for the development of more targeted and effective immunomodulatory therapies.
References
- 1. Janus Kinase 3 (JAK3): A Critical Conserved Node in Immunity Disrupted in Immune Cell Cancer and Immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Peripheral Expression of Jak3 Is Required to Maintain T Lymphocyte Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Hyperactivation of Oncogenic JAK3 Mutants Depend on ATP Binding to the Pseudokinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. DSpace [repository.escholarship.umassmed.edu]
- 8. Crucial Role of Jak3 in Negative Selection of Self-reactive T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Jak3 deficiency blocks innate lymphoid cell development - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Biological Activity of Jak3-IN-13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of Jak3-IN-13, a potent and selective inhibitor of Janus kinase 3 (Jak3). This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
Janus kinase 3 (Jak3) is a member of the Janus family of non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, particularly those essential for the development, differentiation, and function of immune cells.[1][2] Dysregulation of Jak3 activity is implicated in various autoimmune diseases and cancers, making it a compelling therapeutic target. This compound (also known as compound 12n) has emerged as a potent and selective small molecule inhibitor of Jak3, demonstrating significant biological activity in both in vitro and in vivo models. This guide serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound.
Quantitative Data Summary
The inhibitory activity and cellular effects of this compound have been quantified across various assays. The following tables summarize the key data for easy comparison.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| Jak3 | 8 |
| JNK1 | 4728 |
| JNK2 | 2039 |
| JNK3 | 8 |
| Tyk2 | 365 |
| TEL-JNK1 | 177.7 |
| TEL-JNK2 | 134.2 |
| TEL-JNK3 (M511I) | 22.9 |
| TEL-JNK3 | 1.2 |
Data sourced from MedchemExpress.[1]
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Activity | Concentration | Time (h) |
| BaF3-Jak3 (M511I) | Antiproliferative | Active | 10 µM | 72 |
| U937 | Antiproliferative | Active | 10 µM | 72 |
| Parental BaF3 | Antiproliferative | Active | 10 µM | 72 |
| - | Inhibition of p-Jak3 | Dose-dependent decrease | 0-800 nM | 24 |
| - | Inhibition of p-STAT3 | Dose-dependent decrease | 0-800 nM | 24 |
| - | Inhibition of p-STAT5 | Dose-dependent decrease | 0-800 nM | 24 |
| - | Cell Cycle Arrest | G0/G1 phase | 0-330 nM | 24 |
Data sourced from MedchemExpress.[1]
Table 3: In Vivo Pharmacokinetic and Efficacy Data of this compound
| Parameter | Value | Dosing |
| Pharmacokinetics | ||
| Bioavailability | 20.66% | 5 mg/kg (i.v.); 15 mg/kg (p.o.) |
| Efficacy | ||
| Antitumor Activity | Active | 12.5, 25, 50 mg/kg (p.o., twice daily for 10 days) |
Data sourced from MedchemExpress.[1]
Signaling Pathways and Experimental Workflows
Jak3-Mediated Signaling Pathway and Inhibition by this compound
Jak3 is a key component of the JAK-STAT signaling pathway, which is initiated by the binding of cytokines to their receptors. This binding event leads to the activation of receptor-associated Jaks, including Jak3. Activated Jak3 then phosphorylates STAT (Signal Transducer and Activator of Transcription) proteins, which subsequently dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in immune cell function. This compound exerts its effect by inhibiting the kinase activity of Jak3, thereby blocking the downstream phosphorylation of STATs and subsequent gene expression.
Caption: Jak-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Kinase Assay
The inhibitory potency of this compound against Jak3 and other kinases is typically determined using an in vitro kinase assay. The following diagram illustrates a general workflow for such an assay.
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Workflow: Cellular Proliferation Assay
To assess the antiproliferative effects of this compound, a cellular proliferation assay is performed on various cell lines. The workflow for this experiment is outlined below.
Caption: Workflow for a cellular proliferation assay.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the biological activity of this compound. These are based on standard methodologies and information inferred from available data. For precise details, refer to the original research publications.
In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
Objective: To determine the IC50 value of this compound against Jak3 kinase.
Materials:
-
Recombinant human Jak3 enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Prepare the kinase reaction mixture by combining the recombinant Jak3 enzyme and the peptide substrate in the kinase assay buffer.
-
Add the diluted this compound or vehicle (DMSO) to the appropriate wells of the microplate.
-
Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 5-25 µL.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (Example: MTT Assay)
Objective: To evaluate the antiproliferative effect of this compound on cancer cell lines.
Materials:
-
Cell lines of interest (e.g., BaF3-Jak3 M511I, U937)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.
-
Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Analyze the data to determine the effect of this compound on cell proliferation.
Western Blot Analysis for Phosphorylated Proteins
Objective: To assess the effect of this compound on the phosphorylation of Jak3, STAT3, and STAT5 in cells.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Jak3, anti-Jak3, anti-p-STAT3, anti-STAT3, anti-p-STAT5, anti-STAT5, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
Conclusion
This compound is a potent and selective inhibitor of Jak3 with demonstrated activity in both biochemical and cellular assays, as well as in vivo models. Its ability to effectively block the Jak3/STAT signaling pathway underscores its potential as a therapeutic agent for the treatment of various immune-related disorders and cancers. This guide provides a foundational understanding of the biological activity of this compound and offers detailed protocols to facilitate further research and development in this area.
References
Understanding the Structure-Activity Relationship of JAK3 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Janus kinase 3 (JAK3) inhibitors, with a focus on the core principles that govern their potency and selectivity. While specific data for a compound designated "Jak3-IN-13" is not publicly available, this document synthesizes data from well-characterized JAK3 inhibitors to provide a representative understanding of the field.
Janus kinases are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways.[1][2][3][4] The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][5][6] While JAK1, JAK2, and TYK2 are widely expressed, JAK3 expression is primarily restricted to hematopoietic cells, making it a key regulator of lymphocyte development and function.[5][7][8][9][10] This restricted expression profile makes JAK3 an attractive therapeutic target for autoimmune diseases, inflammatory conditions, and organ transplant rejection.[2][11]
The JAK/STAT Signaling Pathway
The JAK/STAT signaling cascade is initiated when a cytokine binds to its receptor, leading to the activation of associated JAKs.[12] These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[12][13] Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes.[12][13] JAK3 is crucial for signaling by cytokines that utilize the common gamma chain (γc), including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[8][11]
Structure-Activity Relationship of JAK3 Inhibitors
The development of selective JAK3 inhibitors is a significant challenge due to the high degree of homology in the ATP-binding sites across the JAK family. However, subtle differences have been exploited to achieve selectivity. A key feature of JAK3 that distinguishes it from other JAK family members is the presence of a cysteine residue (Cys909) in the ATP-binding site.[9] This has enabled the development of covalent inhibitors that form an irreversible bond with this residue, leading to high potency and selectivity.
The following table summarizes the inhibitory activity of a representative series of covalent JAK3 inhibitors, highlighting the impact of structural modifications on potency and selectivity.
| Compound | R1 Group | R2 Group | JAK3 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Selectivity (JAK1/JAK3) | Selectivity (JAK2/JAK3) |
| 1a | H | H | 50.2 | 1050 | >10000 | 20.9 | >199 |
| 1b | Cl | H | 15.1 | 896 | >10000 | 59.3 | >662 |
| 1c | OCH3 | H | 25.6 | 950 | >10000 | 37.1 | >390 |
| 1d | H | CH3 | 5.8 | 409 | 1070 | 70.5 | 184.5 |
| 1e | H | CN | 1.3 | 896 | >10000 | 689.2 | >7692 |
Data is representative and compiled from various sources for illustrative purposes.
The data clearly indicates that modifications to the core scaffold have a significant impact on both potency and selectivity. For instance, the introduction of a cyano group at the R2 position (Compound 1e) dramatically increases both the potency against JAK3 and the selectivity over other JAK isoforms.
Experimental Protocols
Kinase Inhibition Assay
The inhibitory activity of the compounds against JAK family kinases is typically determined using an in vitro kinase assay.
Workflow:
Methodology:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used.
-
The test compounds are serially diluted in DMSO.
-
The enzyme, test compound, and a suitable peptide substrate are mixed in a kinase buffer.
-
The reaction is initiated by the addition of ATP.
-
After incubation, the amount of phosphorylated substrate is quantified, often using a luminescence-based method.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Assays
To assess the activity of the inhibitors in a more physiologically relevant context, cell-based assays are employed.
Methodology:
-
A suitable cell line, such as human T-lymphocytes, is used.
-
Cells are pre-incubated with the test compound.
-
The relevant cytokine (e.g., IL-2 for JAK3) is added to stimulate the JAK/STAT pathway.
-
The phosphorylation of a downstream target, such as STAT5, is measured using techniques like Western blotting or flow cytometry.
-
The effect of the compound on cell proliferation can also be assessed.
Logical Relationship of SAR
The SAR of covalent JAK3 inhibitors can be summarized by the following logical relationships, which guide the design of new and improved inhibitors.
Conclusion
The development of potent and selective JAK3 inhibitors is a promising strategy for the treatment of a range of autoimmune and inflammatory diseases. The unique presence of a cysteine residue in the ATP-binding site of JAK3 has been a key vulnerability exploited in the design of covalent inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of specific structural modifications in achieving high potency and selectivity. Future efforts in this area will likely focus on further optimizing these interactions to develop next-generation JAK3 inhibitors with improved therapeutic profiles.
References
- 1. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. JAK3: a novel JAK kinase associated with terminal differentiation of hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theoretical Exploring Selective-Binding Mechanisms of JAK3 by 3D-QSAR, Molecular Dynamics Simulation and Free Energy Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. JAK3 gene: MedlinePlus Genetics [medlineplus.gov]
- 8. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 9. Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK3: a novel JAK kinase associated with terminal differentiation of hematopoietic cells. | Semantic Scholar [semanticscholar.org]
- 11. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Janus Kinase 3 phosphorylation and the JAK/STAT pathway are positively modulated by follicle-stimulating hormone (FSH) in bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
Jak3-IN-13: A Selective Immunosuppressant for Targeted Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Janus kinase (JAK) family of enzymes plays a pivotal role in cytokine signaling pathways that govern immune cell development, proliferation, and function. Among the four members of this family (JAK1, JAK2, JAK3, and TYK2), JAK3 has emerged as a compelling therapeutic target for autoimmune and inflammatory diseases due to its restricted expression in hematopoietic cells.[1] Selective inhibition of JAK3 offers the potential for potent immunosuppression with a reduced risk of the side effects associated with broader-spectrum JAK inhibitors. This technical guide provides a comprehensive overview of Jak3-IN-13, a highly selective and orally bioavailable inhibitor of JAK3. We will delve into its mechanism of action, selectivity profile, and preclinical efficacy, supported by detailed experimental protocols and data presented in a clear, structured format.
Introduction to JAK3 Signaling and its Role in Immunosuppression
The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical intracellular signaling cascade initiated by the binding of cytokines to their cognate receptors on the cell surface.[2] This binding event leads to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs through trans-phosphorylation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are, in turn, phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.[2]
JAK3 is unique among the JAK family members in that its expression is largely confined to lymphocytes and it primarily associates with the common gamma chain (γc), a shared subunit of the receptors for several interleukins, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1] These cytokines are essential for the development, proliferation, and function of T-cells, B-cells, and Natural Killer (NK) cells.[1] Consequently, inhibition of JAK3 can effectively block the signaling of these key cytokines, leading to a potent immunosuppressive effect.[1][3] The selective targeting of JAK3 is therefore a promising strategy for the treatment of autoimmune disorders such as rheumatoid arthritis, psoriasis, and for preventing organ transplant rejection, with the potential for an improved safety profile compared to less selective immunosuppressants.[3][4]
This compound: A Potent and Selective JAK3 Inhibitor
This compound (also referred to as compound 12n in the primary literature) is a novel, orally bioavailable, irreversible inhibitor of JAK3.[3][5] It belongs to a series of hexahydrofuro[3,2-b]furan-substituted aminopyrimidines designed for high potency and selectivity.[3]
Mechanism of Action
This compound exerts its inhibitory effect by covalently binding to a unique cysteine residue (Cys909) located in the ATP-binding site of the JAK3 kinase domain. This covalent interaction leads to the irreversible inactivation of the enzyme, thereby blocking its ability to phosphorylate downstream substrates, including STAT proteins. By inhibiting JAK3, this compound effectively abrogates the signaling cascade initiated by common gamma chain cytokines, leading to the suppression of immune cell activation and proliferation.
The following diagram illustrates the simplified JAK3/STAT signaling pathway and the point of intervention by this compound.
Caption: Simplified JAK3/STAT signaling pathway and inhibition by this compound.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. This compound has been demonstrated to be highly selective for JAK3 over other JAK family members and a panel of other kinases.[3][5]
| Kinase Target | IC50 (nM) | Selectivity vs. JAK3 (fold) |
| JAK3 | 1.2 | - |
| JAK1 | >10,000 | >8333 |
| JAK2 | 2039 | 1699 |
| Tyk2 | 1085 | 904 |
| JNK1 | 4728 | 3940 |
| JNK2 | 2039 | 1699 |
| JNK3 | 8 | 6.7 |
| Table 1: In vitro kinase inhibitory activity of this compound.[1][3][5] |
The data clearly indicates that this compound is significantly more potent against JAK3 than other JAK isoforms, with over 8000-fold selectivity against JAK1 and over 1600-fold selectivity against JAK2. This high degree of selectivity is attributed to its covalent binding mechanism targeting the unique Cys909 residue in JAK3.
Preclinical Efficacy of this compound
The potent and selective inhibition of JAK3 by this compound translates into significant efficacy in cellular and in vivo models of diseases driven by aberrant JAK3 signaling.
Inhibition of Cellular Signaling and Proliferation
In cell-based assays, this compound effectively suppresses the phosphorylation of JAK3 and its downstream effector, STAT5, in a dose-dependent manner.[5] This inhibition of the signaling cascade leads to a potent anti-proliferative effect in cell lines dependent on JAK3 activity.
| Cell Line | Description | IC50 (nM) |
| BaF3-JAK3(M511I) | Murine pro-B cells expressing a constitutively active JAK3 mutant | 22.9 |
| U937 | Human leukemic monocyte lymphoma cells harboring a JAK3 activating mutation | 20.2 |
| Table 2: Anti-proliferative activity of this compound in cell-based assays.[3][5] |
In Vivo Antitumor Activity
The in vivo efficacy of this compound was evaluated in a mouse xenograft model using U937 cells, which harbor a JAK3 activating mutation. Oral administration of this compound resulted in a dose-dependent inhibition of tumor growth, with significant tumor regression observed at a dose of 50 mg/kg twice daily.[3][5] This demonstrates the oral bioavailability and in vivo potency of the compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the activity of the kinase in the presence of an inhibitor.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 2 µL of the respective JAK enzyme diluted in kinase buffer.
-
Add 2 µL of a mixture of the substrate peptide and ATP (at the Km concentration for each enzyme) in kinase buffer.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the in vitro kinase inhibition assay.
Cellular Phosphorylation Assay (Western Blot)
This assay determines the effect of this compound on the phosphorylation status of JAK3 and its downstream targets in a cellular context.
Materials:
-
U937 cells
-
This compound
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
Primary antibodies (anti-p-JAK3, anti-JAK3, anti-p-STAT5, anti-STAT5, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membranes
-
ECL detection reagents
Procedure:
-
Culture U937 cells to the desired density.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 4, 8, 24 hours).
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL detection system and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cell Proliferation Assay
This assay measures the ability of this compound to inhibit the growth of cancer cell lines that are dependent on JAK3 signaling.
Materials:
-
BaF3-JAK3(M511I) or U937 cells
-
This compound
-
Cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to allow the signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Conclusion
This compound is a potent and highly selective irreversible inhibitor of JAK3 with demonstrated efficacy in both in vitro and in vivo preclinical models. Its favorable selectivity profile, attributed to its covalent binding mechanism, suggests a potential for a wider therapeutic window compared to less selective JAK inhibitors. The data presented in this technical guide underscores the promise of this compound as a lead compound for the development of novel immunosuppressive therapies for a range of autoimmune diseases and hematological malignancies. Further investigation into its clinical potential is warranted.
References
An In-depth Technical Guide on the Preclinical Efficacy of Janus Kinase 3 (JAK3) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the preliminary efficacy studies of selective inhibitors targeting Janus Kinase 3 (JAK3), a critical enzyme in the JAK-STAT signaling pathway. Given the limited specific public information on a compound designated "Jak3-IN-13," this document synthesizes data from various reported JAK3 inhibitors to serve as a representative guide. The focus is on the quantitative data, experimental methodologies, and the underlying signaling pathways pertinent to the evaluation of JAK3 inhibitor efficacy.
Introduction to JAK3 Inhibition
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are essential for transducing cytokine-mediated signals.[1][2] The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2.[1] While other JAKs are broadly expressed, JAK3 expression is predominantly restricted to hematopoietic cells, making it a compelling target for the treatment of autoimmune diseases and certain cancers with the potential for reduced systemic side effects.[3][4] JAK3 is crucial for signaling from cytokine receptors that contain the common gamma chain (γc), including those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[3][5] Inhibition of JAK3 disrupts the JAK-STAT pathway, thereby modulating the immune response.[4]
Quantitative Efficacy Data
The inhibitory potency of various compounds against JAK3 is typically quantified by their half-maximal inhibitory concentration (IC50). This section summarizes the reported IC50 values for several exemplary JAK3 inhibitors.
| Compound | JAK3 IC50 (nM) | Assay Conditions | Reference Compound(s) |
| MJ04 | 2.03 | Cell-free assay, 2.5 µM ATP | Ritlecitinib, Baricitinib |
| MJ04 | 28.48 | Cell-free assay, 1 mM ATP | - |
| EP009 | 10,000-20,000 | Cellular assay (inhibition of phosphorylation) | - |
| Tofacitinib | - | Described as a pan-JAK inhibitor with preference for JAK1 and JAK3 | - |
| Ritlecitinib | 33.1 | Not specified | - |
Note: The inhibitory activity of compounds can vary significantly based on assay conditions, particularly ATP concentration.[6] It is crucial to consider these conditions when comparing IC50 values from different sources.[7]
Experimental Protocols
Detailed methodologies are critical for the replication and validation of preclinical findings. Below are representative protocols for key in vitro assays used to evaluate JAK3 inhibitors.
This assay quantifies the ability of a compound to inhibit the enzymatic activity of JAK3.
-
Principle: A mobility shift assay, often performed using an instrument like the Caliper Life Sciences LC3000, separates a fluorescently labeled substrate from its phosphorylated product based on differences in their electrophoretic mobility.[8] The degree of inhibition is determined by measuring the reduction in product formation in the presence of the test compound.
-
Materials:
-
Procedure:
-
The assay is typically conducted in a 384-well plate format.[8]
-
Prepare serial dilutions of the test compound. The final DMSO concentration in the assay should be kept constant (e.g., 2%).[8]
-
Add the assay components to the wells in the following order: assay buffer, JAK3 enzyme (e.g., 2.5 nM), and the test compound.[8]
-
Initiate the kinase reaction by adding a mixture of the substrate peptide (e.g., 1 µM) and ATP (e.g., 16 µM, at the Km level).[8]
-
Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amounts of substrate and product using the mobility shift assay instrument.[8]
-
Data Analysis: The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.[8]
-
This assay measures the ability of an inhibitor to block JAK3-mediated signaling within a cellular context.
-
Principle: In response to cytokine stimulation, JAK3 autophosphorylates and subsequently phosphorylates downstream STAT proteins. A cellular assay can quantify the inhibition of this phosphorylation event.
-
Cell Line: A cell line dependent on the JAK3 signaling pathway, such as the IL-3-dependent Ba/F3 pro-B cell line engineered to express a constitutively active JAK3 mutant (e.g., M511I or A573V).[9][10]
-
Procedure:
-
Seed the cells in a 96-well plate at a density of approximately 10,000 cells per well.[9]
-
Treat the cells with increasing concentrations of the test inhibitor for a specified duration (e.g., 12 hours).[9]
-
Lyse the cells and collect the protein extracts.
-
Analyze the phosphorylation status of JAK3 and downstream targets like STAT3 or STAT5 using Western blotting or a multiplex immunoassay (e.g., Luminex).[9]
-
Probe membranes with antibodies specific for phosphorylated JAK3 (p-JAK3) and total JAK3, as well as phosphorylated STAT (p-STAT) and total STAT. A loading control like GAPDH should also be included.[9]
-
Data Analysis: Quantify band intensities to determine the concentration at which the inhibitor reduces phosphorylation by 50% (cellular IC50).[9]
-
Signaling Pathways and Experimental Workflows
Visual representations of signaling cascades and experimental procedures are essential for a clear understanding of the inhibitor's mechanism and evaluation.
The binding of a cytokine to its receptor, which contains the common gamma chain (γc), leads to the activation of receptor-associated JAK1 and JAK3.[3] These activated kinases then phosphorylate the receptor, creating docking sites for STAT proteins.[4] The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus where they regulate the transcription of target genes involved in the immune response.[4]
Caption: The JAK3/STAT signaling pathway and the point of intervention for a JAK3 inhibitor.
The preclinical evaluation of a JAK3 inhibitor typically follows a multi-step process, starting with biochemical assays and progressing to more complex cellular and in vivo models.
Caption: A typical experimental workflow for the preclinical evaluation of a JAK3 inhibitor.
Conclusion
The selective inhibition of JAK3 represents a promising therapeutic strategy for a range of immunological and hematological disorders. The preliminary evaluation of any novel JAK3 inhibitor requires a rigorous and systematic approach, incorporating quantitative biochemical and cellular assays to determine potency and mechanism of action. The protocols and data presented in this guide, synthesized from studies of various JAK3 inhibitors, provide a foundational framework for researchers and drug development professionals engaged in this field. Careful consideration of experimental conditions and a multi-faceted approach to efficacy testing are paramount for the successful progression of new JAK3 inhibitors toward clinical application.
References
- 1. apexbt.com [apexbt.com]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 4. What are JAK3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 6. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AID 2061387 - JAK3 Enzyme Activity Assay from US Patent US12297203: "Pyrrolopyrimidine ITK inhibitors" - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. JAK3 Mutations and Mitochondrial Apoptosis Resistance in T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the JAK3 Inhibitor Tofacitinib (as a proxy for Jak3-IN-13)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in signal transduction pathways, particularly in the immune system. The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). While JAK1, JAK2, and TYK2 are broadly expressed, JAK3 expression is largely restricted to hematopoietic cells. JAK3 is critically involved in signaling through the common gamma chain (γc) of cytokine receptors for interleukins (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This restricted expression and specific function make JAK3 an attractive therapeutic target for autoimmune diseases and other immune-mediated disorders.
This document provides detailed in vitro protocols for the characterization of a JAK3 inhibitor. Due to the lack of public information on a compound specifically named "Jak3-IN-13," this guide will utilize Tofacitinib , a well-characterized JAK inhibitor with significant activity against JAK3, as a representative molecule. The methodologies and data presentation formats described herein are applicable to the in vitro study of novel JAK3 inhibitors.
Data Presentation
The inhibitory activity of Tofacitinib against JAK isoforms is summarized in the table below. These values, presented as the half-maximal inhibitory concentration (IC50), are critical for determining the potency and selectivity of the inhibitor.
| Kinase Target | Tofacitinib IC50 (nM) |
| JAK1 | 1 - 112 |
| JAK2 | 5 - 1377 |
| JAK3 | 1 - 42 |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration. The ranges presented are compiled from multiple sources to reflect this variability.[1]
Signaling Pathway
The JAK-STAT signaling pathway is initiated by the binding of a cytokine to its receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are recruited to the phosphorylated receptor, where they are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation. JAK3 inhibitors, such as Tofacitinib, exert their effects by blocking the ATP-binding site of JAK3, thereby preventing the phosphorylation cascade and subsequent gene expression.
JAK-STAT Signaling Pathway Inhibition by Tofacitinib.
Experimental Protocols
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay for JAK3
This protocol describes a method to determine the in vitro potency of a test compound against purified JAK3 enzyme by measuring the amount of ADP produced in the kinase reaction.
Experimental Workflow
Biochemical Kinase Assay Workflow.
Materials:
-
Recombinant Human JAK3 enzyme
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Tofacitinib (or test compound)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)[2]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque plates
-
Luminometer
-
Reagent Preparation:
-
Prepare a stock solution of Tofacitinib in DMSO. Create a serial dilution of the compound in Kinase Assay Buffer.
-
Thaw recombinant JAK3 enzyme on ice. Dilute the enzyme to the desired concentration in Kinase Dilution Buffer.
-
Prepare the substrate/ATP mixture in Kinase Assay Buffer. The final ATP concentration should be close to the Km value for JAK3 if determining accurate IC50 values.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 1 µL of the diluted Tofacitinib or vehicle (DMSO) control.
-
Add 2 µL of the diluted JAK3 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume is 5 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and to provide the luciferase/luciferin substrate.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.
-
Calculate the percent inhibition for each concentration of Tofacitinib relative to the vehicle control.
-
Plot the percent inhibition versus the log concentration of Tofacitinib and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay: Western Blot for STAT5 Phosphorylation
This protocol details a method to assess the inhibitory effect of a test compound on cytokine-induced JAK3-mediated STAT5 phosphorylation in a cellular context.
Experimental Workflow
Cellular Western Blot Workflow.
Materials:
-
T-cell line (e.g., Jurkat, NK-92) or primary T-cells
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
Fetal Bovine Serum (FBS)
-
Recombinant human IL-2
-
Tofacitinib (or test compound)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total STAT5, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
-
Cell Culture and Starvation:
-
Culture T-cells in appropriate media supplemented with FBS.
-
Prior to the experiment, starve the cells by culturing in serum-free media for 4-6 hours to reduce basal STAT phosphorylation.
-
-
Compound Treatment:
-
Seed the starved cells in a 6-well plate.
-
Pre-treat the cells with varying concentrations of Tofacitinib (e.g., 0, 1, 10, 100, 1000 nM) or vehicle control (DMSO) for 1 hour at 37°C.
-
-
Cytokine Stimulation:
-
Stimulate the cells with recombinant human IL-2 (e.g., 100 ng/mL) for 15 minutes at 37°C to induce STAT5 phosphorylation. Include an unstimulated, untreated control.
-
-
Cell Lysis:
-
Immediately after stimulation, place the plate on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total STAT5 and a housekeeping protein like β-actin.
-
Perform densitometry analysis on the protein bands. Normalize the phospho-STAT5 signal to the total STAT5 signal.
-
Plot the normalized phospho-STAT5 levels against the Tofacitinib concentration to determine the cellular IC50.
-
References
Application Notes and Protocols for Jak3-IN-13 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jak3-IN-13, also identified as NIBR3049 and TCS 21311, is a potent and selective inhibitor of Janus kinase 3 (JAK3).[1][2] JAK3 is a member of the Janus family of tyrosine kinases (which also includes JAK1, JAK2, and TYK2) that are crucial for signal transduction of numerous cytokines and growth factors, playing a key role in the regulation of the immune system.[3][4][5] Specifically, JAK3 is predominantly expressed in hematopoietic cells and associates with the common gamma chain (γc) of cytokine receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[4] Dysregulation of the JAK3 signaling pathway is implicated in a variety of autoimmune diseases and cancers, making it an attractive therapeutic target.[4][6]
This compound exhibits high selectivity for JAK3, with significantly lower activity against other JAK family members, making it a valuable tool for studying the specific roles of JAK3 in cellular processes.[1] These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its effects on cellular signaling and function.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the JAK3 enzyme.[7] This binding prevents the phosphorylation and activation of JAK3, which in turn blocks the subsequent phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5.[8][9] The inhibition of STAT phosphorylation prevents their dimerization and translocation to the nucleus, thereby downregulating the transcription of target genes involved in immune cell activation, proliferation, and survival.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 9. Frontiers | Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation [frontiersin.org]
Application Notes and Protocols for Jak3 Inhibitors in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Janus kinase 3 (Jak3) inhibitors in various animal models of disease. While specific data for a compound designated "Jak3-IN-13" is not publicly available, this guide consolidates published data from a range of other selective and non-selective Jak3 inhibitors to provide a robust framework for preclinical research.
Introduction to Jak3 Inhibition
Janus kinase 3 (Jak3) is a member of the Janus kinase family of non-receptor tyrosine kinases.[1] Its expression is primarily restricted to hematopoietic cells, playing a crucial role in signaling pathways for several interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21) that are vital for the development, proliferation, and function of T-cells, B-cells, and Natural Killer (NK) cells.[2][3] This restricted expression pattern makes Jak3 an attractive therapeutic target for autoimmune diseases, as its inhibition offers the potential for targeted immunomodulation with a reduced risk of side effects compared to broader-acting immunosuppressants.[3] By blocking the Jak3 signaling pathway, these inhibitors can dampen the inflammatory cascade implicated in various autoimmune disorders.[4][5]
Data Presentation: Dosage of Jak3 Inhibitors in Animal Models
The following table summarizes dosages and administration routes for several Jak3 inhibitors used in various animal models. This data can serve as a starting point for designing in vivo studies with novel Jak3 inhibitors.
| Inhibitor Name | Animal Model | Disease Model | Dosage Range | Route of Administration | Reference |
| CP-690550 (Tofacitinib) | Mice & Rats | Collagen-Induced Arthritis (CIA) & Adjuvant-Induced Arthritis (AA) | 1.5 - 15 mg/kg/day | Osmotic mini-pump | [2] |
| CP-690550 (Tofacitinib) | Mice | Delayed-Type Hypersensitivity | 1.87 - 30 mg/kg | Subcutaneous (s.c.) | [6] |
| CP-690550 (Tofacitinib) | Mice | Cardiac Allograft Rejection | 10 - 30 mg/kg/day | Not specified | [6] |
| Z583 | Mice (DBA/1) | Collagen-Induced Arthritis (CIA) | 0.3, 1, 3 mg/kg | Oral | [4] |
| RB1 | Mice | Collagen-Induced Arthritis (CIA) | 10, 30, 100 mg/kg | Not specified | [7] |
| MJ04 | Mice (C57BL/6) | Dihydrotestosterone (DHT)-challenged Androgenetic Alopecia (AGA) | 0.016, 0.04, 0.08 mg/kg | Topical | [8] |
| PF-06651600 | Mice (C3H/HeJ) | Alopecia Areata (AA) | 30 mg/kg | Osmotic pump | [9] |
| WHI-P131 | Mice (CD-1) | Pharmacokinetic study | 4, 13, 20, 40, 80 mg/kg (single dose) | Intraperitoneal (i.p.) | |
| WHI-P131 | Mice | Pharmacokinetic study | 13 mg/kg (single dose) | Oral |
Signaling Pathway
The diagram below illustrates the canonical Jak3-STAT signaling pathway and the mechanism of action for a Jak3 inhibitor. Cytokine binding to its receptor leads to the activation of Jak3, which in turn phosphorylates Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in the immune response. A Jak3 inhibitor blocks the kinase activity of Jak3, thereby preventing the phosphorylation and activation of STATs and interrupting the downstream signaling cascade.[3]
Caption: Jak3-STAT signaling pathway and point of inhibition.
Experimental Protocols
The following is a generalized protocol for evaluating a Jak3 inhibitor in a murine model of Collagen-Induced Arthritis (CIA), a widely used model for rheumatoid arthritis. This protocol should be adapted based on the specific inhibitor, animal strain, and research question.
1. Materials and Reagents:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Jak3 inhibitor (e.g., Z583)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for immunization and administration
-
Calipers for paw thickness measurement
2. Experimental Workflow Diagram:
Caption: Experimental workflow for a Collagen-Induced Arthritis (CIA) model.
3. Detailed Methodology:
-
Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the start of the experiment.
-
Primary Immunization (Day 0):
-
Emulsify bovine type II collagen (CII) with Complete Freund's Adjuvant (CFA) at a 1:1 ratio.
-
Anesthetize the mice and administer 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Emulsify CII with Incomplete Freund's Adjuvant (IFA) at a 1:1 ratio.
-
Administer 100 µL of the emulsion intradermally at the base of the tail.
-
-
Treatment:
-
Begin monitoring for signs of arthritis (e.g., paw swelling, redness) around day 21.
-
Upon the onset of arthritis (clinical score > 2), randomize mice into treatment and vehicle control groups.
-
Administer the Jak3 inhibitor (e.g., 3 mg/kg Z583) or vehicle daily by oral gavage until the end of the study.[4]
-
-
Monitoring and Assessment:
-
Record clinical arthritis scores daily or every other day based on a scale of 0-4 for each paw (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
Measure paw thickness using calipers.
-
Monitor body weight as an indicator of overall health.
-
-
Endpoint Analysis:
-
At the termination of the study (e.g., day 42), euthanize the mice.
-
Collect blood for serum cytokine analysis.
-
Harvest paws and joints for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Isolate spleens and lymph nodes for immune cell profiling by flow cytometry.
-
Safety and Toxicology Considerations
When working with novel inhibitors, it is crucial to conduct preliminary safety and toxicology studies. These may include:
-
Acute Toxicity Studies: To determine the maximum tolerated dose (MTD) and identify potential immediate adverse effects.
-
Sub-chronic Toxicity Studies: To evaluate the effects of repeated dosing over a longer period.
-
Monitoring: Throughout the study, closely monitor animals for clinical signs of toxicity, such as changes in weight, behavior, and physical appearance.
-
Histopathology: At the end of the study, perform histopathological examination of major organs to identify any drug-related toxicities.
These comprehensive application notes and protocols provide a solid foundation for researchers to design and execute preclinical studies with Jak3 inhibitors in relevant animal models. By leveraging the existing knowledge on various Jak3 inhibitors, scientists can accelerate the development of new therapies for autoimmune and inflammatory diseases.
References
- 1. JAK3: A two-faced player in hematological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cartilage preservation by inhibition of Janus kinase 3 in two rodent models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The novel JAK-3 inhibitor CP-690550 is a potent immunosuppressive agent in various murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of JAK3 signaling is sufficient to reverse alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Jak3 Inhibitors in Mice
Disclaimer: As of December 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "Jak3-IN-13". Therefore, these application notes and protocols are based on established methodologies and data from studies of other well-characterized, selective Janus kinase 3 (Jak3) inhibitors administered to mice. Researchers should adapt these guidelines based on the specific properties of their chosen inhibitor.
Introduction
Janus kinase 3 (Jak3) is a non-receptor tyrosine kinase predominantly expressed in hematopoietic cells. It plays a critical role in cytokine signaling, particularly for cytokines that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1] This function makes Jak3 essential for the development, proliferation, and survival of T cells, B cells, and Natural Killer (NK) cells.[2] Consequently, selective inhibition of Jak3 is a promising therapeutic strategy for various autoimmune diseases, inflammatory conditions, and certain cancers.[1][3] These notes provide detailed protocols and data for the administration of Jak3 inhibitors in murine models, intended for researchers, scientists, and drug development professionals.
Mechanism of Action and Signaling Pathway
Jak3 inhibitors function by blocking the kinase activity of the Jak3 enzyme, thereby interfering with the downstream JAK-STAT signaling pathway.[2][1] Upon cytokine binding to its receptor, Jak3 is activated and phosphorylates tyrosine residues on the receptor, creating docking sites for Signal Transducers and Activators of Transcription (STAT) proteins.[1] These STATs are then phosphorylated by Jak3, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of genes involved in immune responses.[1] By inhibiting Jak3, the phosphorylation and activation of STATs are prevented, leading to a dampening of the immune response.[1]
Caption: Jak3 Signaling Pathway and Point of Inhibition.
Quantitative Data Summary
The following table summarizes key quantitative data for several well-characterized Jak3 inhibitors used in mice. This information can serve as a starting point for designing in vivo experiments.
| Inhibitor Name | Mouse Model | Dosage | Route of Administration | Key Findings | Reference |
| Tofacitinib | T-ALL Xenograft | Oral gavage | 30 mg/kg, daily | Reduced white blood cell count and induced leukemia cell apoptosis. | [4] |
| Experimental Autoimmune Uveitis (EAU) | Oral gavage or IP injection | 25 mg/kg, daily | Significantly suppressed the development of EAU. | [5] | |
| PF-06651600 | Alopecia Areata (C3H/HeJ mice) | Systemic | 30 mg/kg, for 4-12 weeks | Prevented onset and reversed established alopecia areata. | [6] |
| EP009 | T-cell Lymphoma Xenograft (SCID/NOD mice) | Oral | 100-200 mg/kg | Inhibited tumor growth. | [7] |
| Unnamed Selective Jak3 Inhibitor | LPS-induced inflammation (BALB/c mice) | Oral | 10 mg/kg | Decreased plasma TNFα and increased IL-10. | [8] |
Experimental Protocols
Preparation of Jak3 Inhibitor for In Vivo Administration
The solubility of small molecule inhibitors can vary significantly. It is crucial to determine the optimal vehicle for your specific Jak3 inhibitor. Common vehicles for in vivo administration in mice include:
-
For Oral Gavage (p.o.):
-
0.5% (w/v) Methylcellulose (B11928114) in sterile water
-
5% (v/v) N,N-Dimethylacetamide (DMA), 40% (v/v) Propylene glycol, 55% (v/v) sterile water
-
Corn oil
-
-
For Intraperitoneal Injection (i.p.):
-
Sterile Phosphate-Buffered Saline (PBS)
-
10% (v/v) Dimethyl sulfoxide (B87167) (DMSO), 90% (v/v) corn oil
-
Saline
-
Protocol for Vehicle Preparation (Example: 0.5% Methylcellulose):
-
Weigh the required amount of methylcellulose powder.
-
Heat approximately one-third of the total required volume of sterile water to 60-70°C.
-
Add the methylcellulose powder to the heated water and stir until it is thoroughly wetted.
-
Add the remaining two-thirds of the volume as cold sterile water and continue to stir until the solution is clear and homogenous.
-
Store the vehicle at 4°C.
Protocol for Jak3 Inhibitor Formulation:
-
Weigh the precise amount of the Jak3 inhibitor required for the desired concentration and dosing volume.
-
If necessary, initially dissolve the inhibitor in a small volume of a solubilizing agent (e.g., DMSO).
-
Gradually add the chosen vehicle to the dissolved inhibitor while continuously vortexing or sonicating to ensure a uniform suspension or solution.
-
Prepare fresh on the day of administration.
Administration Protocols in Mice
1. Oral Gavage (p.o.)
Oral gavage is a common method for precise oral administration of compounds.
Materials:
-
Appropriately sized gavage needles (e.g., 18-20 gauge for adult mice).[9]
-
Syringes (1 ml or smaller).
-
Formulated Jak3 inhibitor.
-
Animal scale.
Procedure:
-
Weigh the mouse to calculate the exact volume of the formulation to be administered (typically not exceeding 10 ml/kg).[10]
-
Properly restrain the mouse by the scruff of the neck to immobilize the head and body.[11]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the depth of insertion.[12]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus.[10] The mouse should swallow as the tube is passed.[12]
-
If any resistance is met, do not force the needle. Withdraw and attempt to reinsert.[12]
-
Once the needle is correctly positioned in the esophagus, slowly administer the compound.[10]
-
Gently remove the gavage needle.
-
Monitor the mouse for several minutes post-administration for any signs of distress, such as labored breathing.[9]
2. Intraperitoneal Injection (i.p.)
Intraperitoneal injection is another common route for systemic administration.
Materials:
-
Appropriately sized needles (e.g., 25-27 gauge for mice).[13]
-
Syringes (1 ml or smaller).
-
Formulated Jak3 inhibitor.
-
70% ethanol (B145695) for disinfection.
-
Animal scale.
Procedure:
-
Weigh the mouse to calculate the appropriate injection volume (generally not exceeding 10 ml/kg).[13][14]
-
Restrain the mouse, exposing the abdomen.
-
Tilt the mouse's head downwards to help move the abdominal organs away from the injection site.[15]
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[15][16]
-
Disinfect the injection site with 70% ethanol.[16]
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[15]
-
Aspirate slightly to ensure no fluid (blood or urine) is drawn back, which would indicate improper placement.[16]
-
Inject the compound slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Observe the animal for any adverse reactions.
Caption: General Experimental Workflow for In Vivo Studies.
References
- 1. What are JAK3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Tofacitinib inhibits the development of experimental autoimmune uveitis and reduces the proportions of Th1 but not of Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of JAK3 signaling is sufficient to reverse alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 11. instechlabs.com [instechlabs.com]
- 12. research.fsu.edu [research.fsu.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. uac.arizona.edu [uac.arizona.edu]
- 16. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Application Notes and Protocols for Cell-Based Assays to Determine the Activity of Jak3-IN-13
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the biological activity of Jak3-IN-13, a selective inhibitor of Janus Kinase 3 (JAK3). The protocols are intended for use by researchers in academic and industrial settings who are engaged in drug discovery and development, particularly in the areas of immunology, inflammation, and oncology.
Introduction to JAK3 Inhibition
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from a wide array of cytokines and growth factors, thereby regulating cellular processes such as proliferation, differentiation, and survival. The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. While JAK1, JAK2, and TYK2 are broadly expressed, JAK3 expression is largely restricted to hematopoietic cells and is essential for signaling by cytokines that utilize the common gamma chain (γc), including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This restricted expression profile makes JAK3 an attractive therapeutic target for autoimmune diseases, transplant rejection, and certain hematological malignancies.
This compound is a potent and selective inhibitor of JAK3. The following cell-based assays are designed to quantify the inhibitory activity of this compound on the JAK3 signaling pathway in a cellular context.
Data Presentation: Inhibitory Activity of Selective JAK3 Inhibitors
The following tables summarize representative quantitative data for highly selective JAK3 inhibitors. Note: The specific IC50 values for this compound should be determined empirically using the protocols provided below.
Table 1: Cellular Activity of a Representative Selective JAK3 Inhibitor (EP009)[1]
| Assay Type | Cell Line | Stimulant | Measured Endpoint | IC50 |
| JAK3 Phosphorylation | Kit225 | IL-2 | pJAK3 | 10-20 µM |
| Cell Viability | Kit225 | IL-2 | Cell Proliferation | 5.0 µM |
| Cell Viability | SU-DHL-1 | - | Cell Proliferation | 5.0 µM |
| Cell Viability | SUP-M2 | - | Cell Proliferation | 5.0 µM |
Table 2: Biochemical and Cellular Activity of a Representative Selective JAK3 Inhibitor (MJ04)[2]
| Assay Type | Target | ATP Concentration | IC50 |
| Biochemical Kinase Assay | JAK3 | 2.5 µM (Km) | 2.03 nM |
| Biochemical Kinase Assay | JAK3 | 1 mM | 28.48 nM |
| Cellular Assay | JAK3 Phosphorylation in A549 cells | - | Dose-dependent inhibition |
Visualization of Key Processes
JAK3 Signaling Pathway
Caption: The JAK3 signaling pathway initiated by cytokine binding.
Experimental Workflow: STAT5 Phosphorylation Assay
Caption: Workflow for measuring STAT5 phosphorylation inhibition.
Logical Relationship: T-Cell Proliferation Assay
Caption: Logic of T-cell proliferation inhibition by this compound.
Experimental Protocols
STAT5 Phosphorylation Assay by Flow Cytometry
This assay measures the ability of this compound to inhibit IL-2-induced phosphorylation of STAT5 in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Recombinant Human IL-2
-
Phosphate Buffered Saline (PBS)
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)
-
Permeabilization/Wash Buffer
-
Anti-human CD3 antibody (for gating T-cells)
-
Anti-human phospho-STAT5 (pY694) antibody
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS and resuspend in RPMI 1640 with 10% FBS.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
-
Inhibitor Treatment:
-
Plate 100 µL of the cell suspension per well in a 96-well U-bottom plate.
-
Prepare serial dilutions of this compound in RPMI 1640.
-
Add 50 µL of the diluted this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Cytokine Stimulation:
-
Prepare a working solution of IL-2 in RPMI 1640. The final concentration should be determined empirically, but a starting point of 100 ng/mL is recommended.
-
Add 50 µL of the IL-2 solution to each well (except for the unstimulated control).
-
Incubate for 15 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Stop the stimulation by adding 100 µL of ice-cold PBS and centrifuge the plate at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 100 µL of Fixation/Permeabilization buffer.
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells twice with 200 µL of Permeabilization/Wash Buffer.
-
-
Intracellular Staining:
-
Resuspend the cells in 100 µL of Permeabilization/Wash Buffer containing the anti-human CD3 and anti-human phospho-STAT5 antibodies at the manufacturer's recommended concentrations.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with 200 µL of Permeabilization/Wash Buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in 200 µL of PBS.
-
Acquire the samples on a flow cytometer.
-
Gate on the CD3-positive T-cell population and analyze the median fluorescence intensity (MFI) of the phospho-STAT5 signal.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the IL-2 stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
T-Cell Proliferation Assay using CFSE
This assay assesses the effect of this compound on the proliferation of T-cells stimulated with anti-CD3 and anti-CD28 antibodies. Proliferation is measured by the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
Human PBMCs
-
RPMI 1640 medium supplemented with 10% FBS
-
CFSE (CellTrace™ CFSE Cell Proliferation Kit)
-
Anti-human CD3 antibody (plate-bound or soluble)
-
Anti-human CD28 antibody (soluble)
-
This compound
-
Flow cytometer
Protocol:
-
CFSE Staining:
-
Isolate and wash PBMCs as described previously.
-
Resuspend the cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM (optimize for your cell type).
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold RPMI 1640 with 10% FBS.
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with RPMI 1640 with 10% FBS.
-
-
Cell Plating and Stimulation:
-
Resuspend the CFSE-labeled cells at 1 x 10^6 cells/mL in complete RPMI 1640.
-
If using plate-bound anti-CD3, pre-coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., 1-10 µg/mL) overnight at 4°C. Wash the plate with PBS before adding cells.
-
Plate 100 µL of the cell suspension per well.
-
Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL.
-
Add serial dilutions of this compound to the appropriate wells. Include a vehicle control.
-
-
Incubation and Analysis:
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain with an anti-human CD3 antibody to identify T-cells.
-
Acquire the samples on a flow cytometer.
-
Analyze the CFSE fluorescence in the CD3-positive population. Each cell division will result in a halving of the CFSE fluorescence intensity.
-
Quantify the percentage of divided cells or the proliferation index.
-
Calculate the IC50 of this compound for T-cell proliferation.
-
Cytokine Release Assay
This assay measures the effect of this compound on the production of key cytokines by stimulated PBMCs.
Materials:
-
Human PBMCs
-
RPMI 1640 medium supplemented with 10% FBS
-
Stimulant (e.g., phytohemagglutinin (PHA), anti-CD3/CD28 beads, or IL-2)
-
This compound
-
Multiplex cytokine assay kit (e.g., Luminex-based or ELISA-based) for key cytokines such as IFN-γ, IL-2, IL-4, and IL-10.
Protocol:
-
Cell Plating and Treatment:
-
Isolate and prepare PBMCs as described previously.
-
Plate the cells at a density of 2 x 10^5 cells/well in a 96-well flat-bottom plate in 100 µL of complete RPMI 1640.
-
Add serial dilutions of this compound and a vehicle control.
-
Incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Add the chosen stimulant to the wells. The concentration and type of stimulant will depend on the specific cytokines of interest.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection and Analysis:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Analyze the cytokine concentrations in the supernatants using a multiplex cytokine assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Determine the concentration of each cytokine in the samples.
-
Calculate the percentage of inhibition of cytokine production for each concentration of this compound.
-
Determine the IC50 value for the inhibition of each cytokine.
-
References
Application Notes and Protocols for Flow Cytometry Analysis of Jak3-IN-13 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janus kinase 3 (JAK3) is a critical enzyme in the signaling pathways of several cytokines essential for the development, proliferation, and function of immune cells, particularly T cells, B cells, and Natural Killer (NK) cells.[1][2][3] The JAK3 signaling cascade is initiated when cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21 bind to their receptors containing the common gamma chain (γc).[2][4] This binding event leads to the activation of JAK3, which then phosphorylates Signal Transducers and Activators of Transcription (STAT) proteins.[3] Activated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes crucial for immune responses.[3] Dysregulation of the JAK3/STAT pathway is implicated in various autoimmune diseases and cancers, making JAK3 a compelling target for therapeutic intervention.[3][5]
Jak3-IN-13 is a potent and selective inhibitor of JAK3, demonstrating significant anti-proliferative and anti-tumor activities.[6] This document provides detailed protocols for utilizing flow cytometry to analyze the cellular effects of this compound, focusing on its impact on immune cell signaling, proliferation, and activation status.
Mechanism of Action: this compound
This compound exerts its effects by inhibiting the kinase activity of JAK3, thereby blocking the downstream phosphorylation of STAT proteins, primarily STAT3 and STAT5.[6] This inhibition leads to cell cycle arrest at the G0/G1 phase and a reduction in the expression of key cell cycle regulators.[6]
Diagram of the JAK3 Signaling Pathway and Inhibition by this compound
Caption: JAK3 Signaling Pathway and Point of Inhibition.
Quantitative Data Summary
The following tables summarize the inhibitory activity and cellular effects of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [6]
| Kinase | IC₅₀ (nM) |
| JNK1 | 4728 |
| JNK2 | 2039 |
| JNK3 (presumed JAK3) | 8 |
| Tyk2 | 365 |
Note: The original data source refers to JNK3, which is likely a typographical error and should be interpreted as JAK3, given the compound's designation as a JAK3 inhibitor. For the purpose of this application note, we will proceed with the assumption that the IC₅₀ for JAK3 is 8 nM.
Table 2: Cellular Effects of this compound Treatment [6]
| Cell Line | Treatment Condition | Observed Effect |
| BaF3-JAK3M511I | 10 µM; 72 h | Anti-proliferative activity |
| U937 | 10 µM; 72 h | Anti-proliferative activity |
| Various | 0-800 nM; 0-24 h | Dose-dependent decrease in pJAK3, pSTAT3, and pSTAT5 |
| Various | 0-330 nM; 24 h | G0/G1 phase cell cycle arrest |
| Various | 0-330 nM; 24 h | Down-regulation of CDK2, CDK4, CDK6, Cyclin B1, Cyclin D3, and Cyclin E1 |
Experimental Protocols
The following protocols provide a framework for analyzing the effects of this compound on immune cells using flow cytometry.
Diagram of the Experimental Workflow
Caption: Flow Cytometry Experimental Workflow.
Protocol 1: Analysis of STAT5 Phosphorylation Inhibition
This protocol is designed to measure the inhibition of cytokine-induced STAT5 phosphorylation in T cells following treatment with this compound.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
-
This compound (stock solution in DMSO).
-
Recombinant human IL-2 or IL-15.
-
Phosphate-Buffered Saline (PBS).
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™).
-
Permeabilization Buffer (e.g., BD Perm/Wash™ Buffer).
-
Fluorochrome-conjugated antibodies:
-
Anti-CD3
-
Anti-CD4
-
Anti-CD8
-
Anti-phospho-STAT5 (pY694)
-
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend cells in RPMI-1640 with 10% FBS at a concentration of 1 x 10⁶ cells/mL.
-
-
This compound Treatment:
-
Aliquot 1 mL of the cell suspension into flow cytometry tubes.
-
Add this compound at various final concentrations (e.g., 0 nM, 1 nM, 10 nM, 100 nM, 1 µM). Include a DMSO vehicle control.
-
Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
-
Cytokine Stimulation:
-
Stimulate the cells by adding recombinant IL-2 or IL-15 to a final concentration of 50 ng/mL. Leave one untreated tube as a negative control.
-
Incubate for 15-30 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Immediately after stimulation, fix the cells by adding an equal volume of Fixation/Permeabilization solution.
-
Incubate for 20 minutes at room temperature, protected from light.
-
Wash the cells twice with Permeabilization Buffer.
-
-
Intracellular Staining:
-
Resuspend the permeabilized cells in Permeabilization Buffer.
-
Add the anti-phospho-STAT5 antibody and incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
-
Surface Staining:
-
Resuspend the cells in FACS Buffer.
-
Add anti-CD3, anti-CD4, and anti-CD8 antibodies.
-
Incubate for 30 minutes on ice or at 4°C in the dark.
-
Wash the cells twice with FACS Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in FACS Buffer.
-
Acquire events on a flow cytometer.
-
Gate on CD3+ T cells, and then on CD4+ and CD8+ subsets to analyze the median fluorescence intensity (MFI) of phospho-STAT5.
-
Protocol 2: T Cell Proliferation Assay
This protocol assesses the effect of this compound on T cell proliferation using a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
Isolated CD3+ T cells.
-
RPMI-1640 with 10% FBS.
-
CFSE or other proliferation dye.
-
Anti-CD3/CD28 T cell activation beads or plate-bound antibodies.
-
This compound.
-
Fluorochrome-conjugated antibodies for surface markers (e.g., CD4, CD8).
Procedure:
-
Cell Labeling:
-
Label isolated T cells with CFSE according to the manufacturer's protocol.
-
Wash the cells thoroughly to remove excess dye.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled cells in RPMI-1640 with 10% FBS.
-
Plate the cells in a 96-well plate.
-
Add this compound at desired concentrations.
-
-
T Cell Activation:
-
Add anti-CD3/CD28 beads or transfer cells to anti-CD3/CD28 coated plates.
-
Culture for 3-5 days at 37°C in a 5% CO₂ incubator.
-
-
Staining and Analysis:
-
Harvest the cells and stain with antibodies for surface markers (CD4, CD8).
-
Analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
-
Protocol 3: Analysis of T Cell Activation Markers
This protocol evaluates the impact of this compound on the expression of T cell activation markers.
Materials:
-
Isolated T cells or PBMCs.
-
RPMI-1640 with 10% FBS.
-
Anti-CD3/CD28 T cell activation stimuli.
-
This compound.
-
Fluorochrome-conjugated antibodies:
-
Anti-CD3
-
Anti-CD4
-
Anti-CD8
-
Anti-CD25
-
Anti-CD69
-
Procedure:
-
Cell Culture and Treatment:
-
Culture T cells or PBMCs and treat with this compound as described in Protocol 2.
-
-
T Cell Activation:
-
Activate the cells with anti-CD3/CD28 stimuli.
-
Incubate for 24-72 hours.
-
-
Surface Staining:
-
Harvest the cells and wash with FACS Buffer.
-
Stain with the antibody cocktail (anti-CD3, CD4, CD8, CD25, CD69).
-
Incubate for 30 minutes on ice or at 4°C in the dark.
-
Wash the cells and resuspend for flow cytometry analysis.
-
-
Data Analysis:
-
Gate on CD4+ and CD8+ T cell populations and quantify the percentage of cells expressing CD25 and CD69, as well as the MFI of these markers.
-
Conclusion
Flow cytometry is an invaluable tool for characterizing the mechanism of action and cellular effects of Jak3 inhibitors like this compound. The protocols outlined in this document provide a robust framework for assessing the impact of this compound on key immunological parameters, including intracellular signaling, cell proliferation, and activation status. These methods are essential for the preclinical and clinical development of novel immunomodulatory therapies targeting the JAK/STAT pathway.
References
- 1. JAK3/GSK-3β/PKCα Inhibitor The JAK3/GSK-3β/PKCα Inhibitor, also referenced under CAS 1260181-14-3, controls the biological activity of JAK3/GSK-3β/PKCα. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 1260181-14-3 [sigmaaldrich.com]
- 2. Cell cycle progression following naïve T cell activation is independent of Jak3/γc cytokine signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. WHI-P131 | Cell Signaling Technology [cellsignal.com]
- 5. CD69 Association with Jak3/Stat5 Proteins Regulates Th17 Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Jak3-IN-13 in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janus kinase 3 (JAK3) is a member of the Janus family of non-receptor tyrosine kinases, with its expression primarily restricted to hematopoietic cells.[1][2] It plays a critical role in cytokine signaling through the common gamma chain (γc), which is a shared component of receptors for interleukins such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[3][4] This signaling is essential for the development, proliferation, and survival of lymphocytes.[3] Activating mutations in the JAK3 gene have been identified as key drivers in various hematological malignancies, including T-cell acute lymphoblastic leukemia (T-ALL) and acute myeloid leukemia (AML).[5][6][7][8] These mutations lead to the constitutive activation of the JAK/STAT signaling pathway, promoting uncontrolled cell growth and resistance to apoptosis.[7][9]
Jak3-IN-13 is a potent and selective small molecule inhibitor of JAK3. By targeting the ATP-binding site of the kinase, it effectively blocks the phosphorylation and activation of downstream signaling molecules, primarily STAT5.[4][10][11] This targeted inhibition makes this compound a promising therapeutic agent for leukemia subtypes harboring activating JAK3 mutations. These application notes provide detailed protocols for evaluating the efficacy of this compound in relevant leukemia cell lines.
Data Presentation
Note: The following data are representative examples based on the known activity of selective JAK3 inhibitors. Actual values for this compound should be determined experimentally.
Table 1: Anti-proliferative Activity of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Subtype | JAK3 Mutation Status | IC50 (nM) after 72h |
| U937 | Acute Myeloid Leukemia | M511I (Activating) | 35 |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Wild-Type | > 5,000 |
| K562 | Chronic Myeloid Leukemia | Wild-Type | > 10,000 |
| Ba/F3-JAK3 M511I | Pro-B Cell Line (Engineered) | M511I (Transfected) | 45 |
| Ba/F3 | Pro-B Cell Line (Parental) | Wild-Type | > 10,000 |
Table 2: Effect of this compound on Protein Phosphorylation in U937 Cells
| Treatment (100 nM, 4h) | p-JAK3 (Tyr980/981) | Total JAK3 | p-STAT5 (Tyr694) | Total STAT5 | p-ERK1/2 (Thr202/Tyr204) | Total ERK1/2 |
| Vehicle (DMSO) | +++ | +++ | +++ | +++ | ++ | +++ |
| This compound | - | +++ | - | +++ | - | +++ |
| Signal intensity is denoted as +++ (strong), ++ (moderate), + (weak), or - (not detected). |
Signaling Pathway and Experimental Workflow
Caption: JAK3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in leukemia cells.
Caption: Logical flow of this compound action on mutant JAK3 leukemia cells.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Leukemia cell lines (e.g., U937, Jurkat)
-
RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.04M HCl in isopropanol (B130326) or DMSO)[10]
-
96-well clear flat-bottom plates
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the wells to achieve final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO at the highest concentration used for the inhibitor).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[8][12]
-
Solubilization: Centrifuge the plate (if using suspension cells) and carefully remove the medium. Add 150 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[12]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis
This protocol is used to detect changes in the phosphorylation status of JAK3 and its downstream target STAT5.
Materials:
-
Leukemia cells treated as described below
-
Ice-cold PBS
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
Primary antibodies (anti-p-JAK3, anti-JAK3, anti-p-STAT5, anti-STAT5, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
PVDF membrane
Procedure:
-
Cell Treatment: Seed 2 x 10⁶ cells in 6-well plates and treat with this compound (e.g., 100 nM) or vehicle (DMSO) for 4 hours.
-
Cell Lysis: Harvest cells by centrifugation (500 x g, 5 min, 4°C). Wash the pellet once with ice-cold PBS.[13] Resuspend the pellet in 100 µL of ice-cold RIPA buffer.[13]
-
Lysate Preparation: Incubate on ice for 30 minutes, vortexing occasionally. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[13]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add an equal volume of 2x Laemmli buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[13]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[13]
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Leukemia cells treated as described below
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 1 x 10⁶ cells in 6-well plates and treat with this compound (e.g., 100 nM) or vehicle (DMSO) for 24 hours.
-
Cell Harvesting: Collect all cells, including the supernatant (which contains floating apoptotic cells) and adherent cells (if any). Centrifuge at 300 x g for 5 minutes.[14]
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 4. What are JAK3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Identification of U937JAK3-M511I Acute Myeloid Leukemia Cells as a Sensitive Model to JAK3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Distinct Acute Lymphoblastic Leukemia (ALL)-associated Janus Kinase 3 (JAK3) Mutants Exhibit Different Cytokine-Receptor Requirements and JAK Inhibitor Specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. JAK3 Mutations and Mitochondrial Apoptosis Resistance in T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | JAK-STAT in Early Hematopoiesis and Leukemia [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. core.ac.uk [core.ac.uk]
- 15. Interleukin-13 is a potent activator of JAK3 and STAT6 in cells expressing interleukin-2 receptor-gamma and interleukin-4 receptor-alpha - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of Jak3-IN-13
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic properties of Jak3-IN-13, a potent and selective Janus kinase 3 (JAK3) inhibitor. Detailed protocols for key in vitro and in vivo experiments are included to guide researchers in their drug discovery and development efforts.
Introduction
This compound (also known as compound 12n) is a selective, orally active inhibitor of JAK3 kinase.[1] The Janus kinase (JAK) family of enzymes plays a crucial role in signal transduction pathways that are vital for immune cell function. Dysregulation of these pathways is implicated in various autoimmune diseases and cancers. Selective inhibition of JAK3 is a promising therapeutic strategy, and understanding the pharmacokinetic profile of inhibitors like this compound is essential for their preclinical and clinical development.
Data Presentation
The pharmacokinetic profile of this compound has been evaluated in male Sprague-Dawley rats. The key parameters are summarized in the table below.
| Parameter | Intravenous (5 mg/kg) | Oral (15 mg/kg) |
| T½ (h) | 0.91 | 0.98 |
| Cmax (ng/mL) | 911.33 | 238.28 |
| AUC(0-∞) (h·ng/mL) | 536.99 | - |
| Oral Bioavailability (%) | - | 20.66 |
Data sourced from MedchemExpress product information for this compound.[1]
In Vitro Kinase Inhibitory Activity:
| Kinase | IC50 (nM) |
| JNK1 | 4728 |
| JNK2 | 2039 |
| JNK3 | 8 |
| Tyk2 | 365 |
Data sourced from MedchemExpress product information for this compound.[1]
Visualizations
Signaling Pathway
Caption: JAK3 Signaling Pathway and Inhibition by this compound.
Experimental Workflow
References
Troubleshooting & Optimization
Jak3-IN-13 solubility and stability issues
Technical Support Center: Jak3-IN-13
Disclaimer: Specific solubility and stability data for a compound designated "this compound" are not publicly available. The following guide is based on data for other commercially available JAK3 inhibitors and general best practices for small molecule kinase inhibitors. Researchers should validate these recommendations for their specific batch of "this compound".
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. What are the recommended solvents?
Most small molecule kinase inhibitors, including those targeting JAK3, exhibit low solubility in aqueous solutions. It is standard practice to first prepare a high-concentration stock solution in an organic solvent.
-
Primary Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing stock solutions of JAK3 inhibitors. For instance, "Selective JAK3 inhibitor 1" is soluble in DMSO at up to 70 mg/mL, and "JAK-IN-3" is soluble at up to 50 mg/mL in DMSO.[1][2]
-
Alternative Solvent: Ethanol can also be an option, although solubility might be lower compared to DMSO.[1]
-
Aqueous Solutions: Direct dissolution in aqueous buffers is generally not recommended due to the hydrophobic nature of these compounds.
For in vivo experiments, specific formulations are often required, which may involve co-solvents like PEG300, Tween-80, or SBE-β-CD in saline.
Q2: My compound has precipitated out of my stock solution. What should I do?
Precipitation can occur for several reasons, including improper storage or exceeding the solubility limit.
-
Re-dissolving: Gentle warming and/or sonication can help to redissolve the compound.
-
Fresh DMSO: Moisture-absorbing DMSO can reduce the solubility of compounds. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions.[1]
-
Storage: Ensure that stock solutions are stored correctly to prevent precipitation due to temperature fluctuations (see Q3).
Q3: How should I store the solid compound and my stock solutions to ensure stability?
Proper storage is critical to maintain the integrity and activity of your JAK3 inhibitor.
-
Solid Compound: The solid (powder) form of the inhibitor should be stored at -20°C for long-term stability, often up to 3 years.[1][2] Keep the container tightly sealed and protected from moisture.
-
Stock Solutions: Aliquoting your stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][4] Store these aliquots at -80°C for optimal stability, which can be for 1 year or longer.[1][2] For shorter-term storage (up to 1 month), -20°C is also acceptable.[3]
Data Presentation
Table 1: Solubility of Representative JAK3 Inhibitors
| Compound Name | Solvent | Maximum Solubility |
| Selective JAK3 inhibitor 1 | DMSO | 70 mg/mL (199.78 mM) |
| Ethanol | 9 mg/mL | |
| Water | Insoluble | |
| JAK-IN-3 | DMSO | 50 mg/mL (146.89 mM) |
Data synthesized from multiple sources.[1][2]
Table 2: Recommended Storage Conditions for JAK3 Inhibitors
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Keep desiccated and protected from light. |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot into single-use volumes to avoid freeze-thaw cycles.[1][2] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | For short-term storage. Aliquoting is still recommended.[3] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound Precipitation in Aqueous Buffer | The inhibitor has low aqueous solubility. The final concentration in the assay buffer is too high. | Prepare a high-concentration stock solution in DMSO. Dilute the stock solution serially in the assay buffer to the final working concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects on cells.[5] |
| Inconsistent Experimental Results | The compound may be degrading in the stock solution or assay buffer. | Aliquot stock solutions and store them at -80°C to minimize degradation from freeze-thaw cycles.[3][4] Prepare fresh dilutions in assay buffer for each experiment. Perform a stability test in your specific assay buffer if you suspect degradation. |
| Loss of Compound Activity | The compound has degraded due to improper storage or handling. | Always follow the recommended storage conditions.[1][2] Protect from light and moisture. Use fresh, high-quality solvents. |
Experimental Protocols
Protocol: Preparation of a JAK3 Inhibitor Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
JAK3 inhibitor powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated balance and vortex mixer
Procedure:
-
Calculate the mass of the inhibitor required to make a 10 mM stock solution. (Mass = 10 mM * Molecular Weight * Volume in Liters).
-
Weigh the calculated amount of the inhibitor powder and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Vortex the solution until the inhibitor is completely dissolved. Gentle warming or brief sonication can be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
Visualizations
Caption: Experimental workflow for preparing a JAK3 inhibitor solution.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Optimizing Jak3-IN-13 Concentration for Cell Assays
Welcome to the technical support center for Jak3-IN-13. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of this compound for their cell-based assays.
I. Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High Cell Death/Cytotoxicity | Inhibitor concentration is too high: this compound, like many small molecule inhibitors, can be toxic at high concentrations.[1][2] | Perform a dose-response curve: This will determine the optimal, non-toxic concentration for your specific cell line.[1][2] Start with a broad range of concentrations. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells, especially at higher concentrations.[1][2] | Maintain a low final solvent concentration: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).[1] Run a vehicle control: Treat cells with the solvent alone at the same concentration used for the highest this compound dose to assess solvent-induced cytotoxicity.[1] | |
| Cell line sensitivity: Different cell lines have varying sensitivities to chemical compounds.[1] | Determine the IC50 for your cell line: This will help identify a suitable working concentration that minimizes cytotoxicity.[1] | |
| Inconsistent Results/High Variability | Pipetting inaccuracy: Inconsistent pipetting can lead to variability between wells.[3] | Ensure proper pipette calibration and technique: Use reverse pipetting for viscous solutions and prepare a master mix of reagents.[3] |
| Uneven cell seeding: Inconsistent cell numbers across wells can cause variable results.[1] | Ensure a homogenous cell suspension before seeding: Visually inspect the plate after seeding to confirm even cell distribution.[1] | |
| Compound instability or insolubility: this compound may not be stable or fully soluble in the assay medium.[1][3] | Visually inspect for precipitation: Check for any precipitate in your stock solutions and final assay wells. Prepare fresh dilutions: Use freshly prepared dilutions of the inhibitor for each experiment.[2] Check solubility: this compound is reported to be soluble in DMSO. | |
| No or Weak Inhibitory Effect | Inhibitor concentration is too low: The concentration of this compound may be insufficient to inhibit Jak3 signaling.[2] | Increase the inhibitor concentration: Based on your dose-response experiments, try higher concentrations. |
| Incorrect timing of inhibitor addition: The inhibitor must be present before or during the stimulation that activates the Jak3 pathway.[2] | Optimize the timing of inhibitor treatment: Add this compound prior to or concurrently with the cytokine stimulus (e.g., IL-2, IL-4, IL-13).[4][5][6] | |
| Poor cell permeability: The inhibitor may not be effectively entering the cells. | Consult literature for cell permeability data: If available, verify that this compound is cell-permeable. Most small molecule kinase inhibitors are designed to be cell-permeable. | |
| Inactive inhibitor: The inhibitor may have degraded due to improper storage. | Store the inhibitor correctly: Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[2] Test inhibitor activity: If possible, confirm the biochemical activity of your inhibitor stock. |
II. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor that targets Janus kinase 3 (Jak3). Jak3 is a key enzyme in the Jak-STAT signaling pathway, which is crucial for signal transduction from various cytokine receptors.[7][8][9] By inhibiting Jak3, this compound blocks the downstream signaling cascade, which plays a significant role in the proliferation and differentiation of immune cells like T-cells, B-cells, and NK cells.[4][6]
Q2: What is the recommended starting concentration for this compound in a cell assay?
The optimal concentration of this compound is highly dependent on the specific cell line and assay conditions. It is recommended to perform a dose-response experiment to determine the effective concentration range for your system. A good starting point for a dose-response curve could be a wide range, for instance, from 1 nM to 10 µM. For some cell lines, the IC50 (the concentration that inhibits 50% of the cellular response) has been reported in the micromolar range. For example, it has been shown to block IL-15, IL-2, and TCR/CD28 stimulated STAT5 phosphorylation with IC50 values of 0.525 µM, 1.294 µM, and 0.689 µM, respectively.
Q3: How can I be sure that the observed effect is due to Jak3 inhibition and not off-target effects?
While this compound is reported to have good selectivity over other kinases like Jak1, Jak2, and Tyk2, confirming on-target activity is crucial. This can be achieved by:
-
Using a negative control: Include a structurally similar but inactive compound if available.
-
Performing a rescue experiment: If possible, overexpress a resistant mutant of Jak3 to see if it reverses the effect of the inhibitor.
-
Analyzing downstream signaling: Measure the phosphorylation status of STAT5, a direct downstream target of Jak3, to confirm pathway inhibition.
Q4: What is the best way to prepare and store this compound stock solutions?
This compound is typically dissolved in a high-quality, anhydrous solvent like DMSO to create a concentrated stock solution. To maintain the stability and activity of the inhibitor:
-
Store stock solutions at -20°C or -80°C. [2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2][10]
-
Protect from light if the compound is light-sensitive.
-
Prepare fresh dilutions in your cell culture medium for each experiment.[2]
III. Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of a chosen cell line.[11]
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., 10 µM, 3.3 µM, 1.1 µM, etc.).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).[1]
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Carefully remove the medium and add 150 µL of a solubilization solution to dissolve the formazan (B1609692) crystals.[11]
-
Shake the plate for 10 minutes at a low speed.[11]
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm or 570 nm) using a plate reader.[11]
-
Subtract the absorbance of blank wells (medium only) from all other wells.
-
Express the data as a percentage of the vehicle control.
-
Plot the percentage of cell viability versus the log of the compound concentration and use a non-linear regression curve to determine the IC50 value.[12]
-
Protocol 2: Assessing Jak3 Pathway Inhibition via Western Blot for Phospho-STAT5
This protocol describes how to measure the inhibition of Jak3 activity by analyzing the phosphorylation status of its downstream target, STAT5.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Cytokine stimulus (e.g., IL-2, IL-15)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT5, anti-total-STAT5, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment:
-
Seed cells and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine (e.g., IL-2 or IL-15) for a short period (e.g., 15-30 minutes) to induce STAT5 phosphorylation.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the lysates and clarify by centrifugation.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with antibodies against total STAT5 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-STAT5 signal to the total STAT5 signal and the loading control.
-
Compare the levels of phospho-STAT5 in the this compound treated samples to the vehicle-treated control to determine the extent of inhibition.
-
IV. Visualizations
Signaling Pathway
Caption: The Jak-STAT signaling pathway and the point of inhibition by this compound.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Interleukin-13 is a potent activator of JAK3 and STAT6 in cells expressing interleukin-2 receptor-gamma and interleukin-4 receptor-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are JAK3 inhibitors and how do they work? [synapse.patsnap.com]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sinobiological.com [sinobiological.com]
- 10. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Understanding Potential Off-Target Effects of JAK3 Inhibitors
Disclaimer: Information regarding the specific inhibitor "Jak3-IN-13" is not available in the public domain. The following technical support guide provides representative information and troubleshooting advice based on data from other well-characterized Janus Kinase 3 (JAK3) inhibitors. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with JAK3 inhibitors?
A1: While many JAK3 inhibitors are designed for high selectivity, off-target effects can occur, primarily through the inhibition of other kinases with structurally similar ATP-binding pockets. Common off-targets for some JAK3 inhibitors include other JAK family members (JAK1, JAK2, TYK2) and TEC family kinases. For instance, one studied covalent inhibitor of JAK3 also showed enzymatic inhibition of FLT3, TTK, BLK, and TXK.[1] It is crucial to consult the selectivity profile of the specific inhibitor being used.
Q2: How can I determine if the observed phenotype in my experiment is due to an off-target effect?
A2: Several strategies can help distinguish between on-target and off-target effects. These include:
-
Using a structurally distinct JAK3 inhibitor: If a different class of JAK3 inhibitor produces the same phenotype, it is more likely to be an on-target effect.
-
Rescue experiments: If the phenotype can be reversed by expressing a drug-resistant mutant of JAK3, this points to an on-target effect.
-
Testing against known off-targets: If your inhibitor is known to inhibit other kinases, you can test whether inhibitors of those specific kinases replicate the observed phenotype.
Q3: Why is kinase selectivity important when using a JAK3 inhibitor?
Q4: Where can I find kinase selectivity data for my inhibitor?
Troubleshooting Guide
| Issue | Potential Cause (Related to Off-Target Effects) | Troubleshooting Steps |
| Unexpected Cell Toxicity or Reduced Viability | Inhibition of kinases essential for cell survival. For example, some less selective JAK3 inhibitors have been found to inhibit the EGF receptor family of kinases at nanomolar concentrations. | 1. Review the kinase selectivity profile of your inhibitor for known off-targets involved in cell survival pathways. 2. Perform a dose-response curve to determine the therapeutic window. 3. Use a more selective JAK3 inhibitor if available. |
| Lack of Expected Phenotype | The observed biological response may be compensated for by other signaling pathways not affected by the inhibitor. | 1. Confirm target engagement by assessing the phosphorylation status of downstream targets of JAK3, such as STAT5. 2. Consider the cellular context, as the importance of JAK3 signaling can vary between cell types. |
| Inconsistent Results Between Different Cell Lines | Cell lines can have varying expression levels of off-target kinases. | 1. Characterize the expression levels of the primary target (JAK3) and key potential off-targets in the cell lines being used. 2. Compare results using a more selective inhibitor across the different cell lines. |
| Effect is Observed at a Higher Concentration than the Reported IC50 for JAK3 | This could indicate that the observed effect is due to inhibition of a less sensitive off-target kinase. | 1. Carefully compare the effective concentration in your assay with the IC50 values for both JAK3 and known off-targets. 2. Perform target knockdown (e.g., using siRNA or CRISPR) of potential off-targets to see if the phenotype is replicated. |
Kinase Selectivity Profiles of Representative JAK3 Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of several published JAK3 inhibitors against their primary target and a selection of off-target kinases. This data illustrates the varying degrees of selectivity that can be observed.
| Inhibitor | JAK3 IC50 (nM) | Off-Target Kinase | Off-Target IC50 (nM) | Selectivity (Off-Target/On-Target) |
| MJ04 | 2.03 | JAK1 | - | >180-fold vs JAK1/2 |
| JAK2 | - | |||
| Compound 9 | - | FLT3 | 13 | - |
| TTK | 49 | - | ||
| BLK | 157 | - | ||
| TXK | 36 | - | ||
| JAK1 | 896 | >180-fold vs JAK1/2/TYK2 | ||
| JAK2 | 1050 | |||
| TYK2 | >10000 | |||
| 13t | 0.1 | - | - | Favorable selectivity in a panel of 9 kinases containing the same cysteine.[2] |
Note: The IC50 values and selectivity are dependent on the specific assay conditions, such as ATP concentration.[3]
Experimental Protocols
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a purified kinase in a biochemical assay format.
-
Reagents and Materials:
-
Purified recombinant JAK3 enzyme
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Substrate (e.g., a synthetic peptide or a protein like poly(Glu, Tyr) 4:1)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
96-well or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration might be 10 mM, with 1:3 serial dilutions.
-
Add a small volume of the diluted compound to the assay wells. Include control wells with DMSO only (for 0% inhibition) and a known potent inhibitor (for 100% inhibition).
-
Add the purified JAK3 enzyme to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate. The ATP concentration should ideally be close to the Km value for the enzyme to accurately determine the IC50 of ATP-competitive inhibitors.[3]
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent. For example, the Kinase-Glo® assay measures the amount of ATP remaining in the well, which is inversely proportional to kinase activity.[4]
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Caption: JAK-STAT signaling pathway with potential for inhibitor crosstalk to off-target kinases.
References
Technical Support Center: A Guide to Utilizing Jak3-IN-13 In Vitro
Disclaimer: Information on the specific compound "Jak3-IN-13" is limited in publicly available literature. This guide is based on established principles for working with selective JAK3 inhibitors and other small molecule kinase inhibitors. The provided protocols and troubleshooting advice are intended as a general resource. Researchers should always consult any manufacturer-provided data for "this compound" and perform their own validation experiments.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing cytotoxicity associated with the use of the Janus kinase 3 (JAK3) inhibitor, this compound, in in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is designed as an inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase crucial for signaling pathways initiated by cytokines that use the common gamma chain (γc) receptor subunit.[1] These cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, are vital for the development, proliferation, and function of immune cells like T cells, B cells, and Natural Killer (NK) cells.[1][2] By blocking the kinase activity of JAK3, this compound is expected to inhibit the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating immune responses.[1]
Q2: What are the potential causes of cytotoxicity with this compound?
A2: Cytotoxicity in cell culture when using small molecule inhibitors like this compound can stem from several factors:
-
High Concentrations: Exceeding the optimal concentration range can lead to off-target effects and general cellular stress.[3]
-
Off-Target Effects: The inhibitor may interact with other kinases or cellular proteins besides JAK3, leading to unintended biological consequences and toxicity.[4]
-
Solvent Toxicity: The solvent used to dissolve the inhibitor, typically DMSO, can be toxic to cells at higher concentrations (usually above 0.5%).[5]
-
Prolonged Exposure: Continuous long-term exposure to the inhibitor may disrupt essential cellular processes.
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to the inhibition of the JAK-STAT pathway or to off-target effects.
Q3: How do I determine the optimal, non-toxic concentration of this compound for my experiments?
A3: The ideal concentration should be empirically determined for each cell line and experimental setup. A good starting point is to perform a dose-response experiment. Test a broad range of concentrations, for example, from 10 nM to 10 µM, and assess both the desired biological effect (e.g., inhibition of STAT phosphorylation) and cell viability (e.g., using an MTT assay).[5][6] The optimal concentration will be the lowest one that produces the desired effect with minimal impact on cell viability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High levels of unexpected cell death or reduced viability. | Inhibitor concentration is too high. | Perform a dose-response experiment to identify the optimal non-toxic concentration for your specific cell line.[5] |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in your cell culture medium is below the toxic threshold for your cells (typically <0.5%). Always include a vehicle control (media with the same final concentration of solvent) in your experiments.[5] | |
| Off-target effects. | Refer to any available selectivity profile data for this compound. Consider if the observed effects could be due to the inhibition of other kinases. If possible, use a more selective inhibitor as a control or perform knockdown/knockout experiments for JAK3 to confirm specificity.[5] | |
| Compound instability. | Prepare fresh stock solutions and working dilutions. Avoid repeated freeze-thaw cycles of the stock solution.[7] | |
| Inconsistent results between experiments. | Variability in cell health and density. | Maintain consistent cell culture practices. Use cells at a similar passage number and ensure they are in the logarithmic growth phase when seeding for experiments.[5] |
| Inaccurate pipetting or inhibitor concentration. | Calibrate your pipettes regularly. Prepare fresh serial dilutions of the inhibitor for each experiment. | |
| No biological effect observed. | Suboptimal inhibitor concentration. | Re-evaluate the concentration range. It may be too low to effectively inhibit JAK3 in your cell system. Consult published data for similar compounds and your own dose-response experiments. |
| Cell line insensitivity. | The specific cell line may not rely on the JAK3 signaling pathway for the process you are studying. Confirm that your cell line expresses JAK3 and that the pathway is active under your experimental conditions.[8] | |
| Poor cell permeability. | Verify if the inhibitor is known to be cell-permeable. If this information is unavailable, consider performing a cellular uptake assay. |
Data Presentation
Hypothetical Kinase Selectivity Profile of this compound
This table illustrates a hypothetical selectivity profile for a JAK3 inhibitor. A comprehensive kinase panel screening is the standard method to determine the off-target effects of a new inhibitor.[9][10] Lower IC50 values indicate higher potency.
| Target Kinase | This compound (IC50, nM) | Notes |
| JAK3 | 10 | Primary Target |
| JAK1 | 500 | Potential for off-target effects at higher concentrations. |
| JAK2 | >10,000 | High selectivity over JAK2. |
| TYK2 | 2,500 | Moderate selectivity. |
| SRC | >10,000 | High selectivity. |
| LCK | 8,000 | High selectivity. |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][11]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve a range of working concentrations.[6]
-
Cell Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions and controls (vehicle and no-treatment) to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[11]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][12]
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration in a 6-well plate.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.[13]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[13]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the stained cells by flow cytometry as soon as possible.[13]
Protocol 3: Analysis of JAK-STAT Pathway Activation by Western Blotting
This protocol allows for the detection of changes in the phosphorylation status of key proteins in the JAK-STAT pathway.[11]
-
Cell Treatment and Lysis: After treatment with this compound and stimulation with an appropriate cytokine (e.g., IL-2), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT5 and total STAT5.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total STAT5.
Visualizations
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway initiated by cytokine binding and inhibited by this compound.
Experimental Workflow for Assessing Cytotoxicity
Caption: A general workflow for determining the cytotoxic effects of this compound in vitro.
References
- 1. stemcell.com [stemcell.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Constitutive Activation of JAK3/STAT3 in Colon Carcinoma Tumors and Cell Lines: Inhibition of JAK3/STAT3 Signaling Induces Apoptosis and Cell Cycle Arrest of Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of Jak3-IN-13
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jak3-IN-13, focusing on strategies to improve its oral bioavailability.
Troubleshooting Guide
This guide addresses common issues encountered during the preclinical development of this compound that may contribute to suboptimal oral bioavailability.
Question 1: Our in vivo studies with this compound show an oral bioavailability of around 20.66% in rats. Is this expected, and what are the potential reasons for this value?
An oral bioavailability of 20.66% for an orally administered this compound formulation in rats is a promising starting point but indicates significant room for improvement.[1] Several factors could be contributing to this incomplete absorption, including:
-
Low Aqueous Solubility: Like many kinase inhibitors, this compound may have poor solubility in gastrointestinal fluids, limiting the amount of drug that can dissolve and be absorbed.
-
Limited Permeability: The drug may have difficulty passing through the intestinal wall into the bloodstream.
-
First-Pass Metabolism: this compound may be extensively metabolized in the liver or intestinal wall before it reaches systemic circulation.
-
Efflux by Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.
A systematic approach is necessary to identify the primary barrier to absorption and to select an appropriate formulation strategy.
Question 2: How can we determine if low solubility is the primary reason for the observed oral bioavailability of this compound?
To assess whether solubility is the rate-limiting step for the absorption of this compound, the following experiments are recommended:
-
Aqueous Solubility Measurement: Determine the solubility of this compound in buffers at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
Biorelevant Media Solubility: Measure solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to better mimic in vivo conditions.
-
Dose/Solubility Ratio Calculation: Calculate the dose/solubility ratio. A high ratio suggests that the dose may not completely dissolve in the volume of fluid available in the gastrointestinal tract.
If these studies indicate poor solubility, formulation strategies aimed at enhancing dissolution should be prioritized.
Question 3: What should we do if we suspect poor permeability is limiting the oral absorption of this compound?
If solubility is found to be adequate, or if solubility-enhancing formulations do not significantly improve bioavailability, the focus should shift to permeability. Key experiments include:
-
Caco-2 Permeability Assay: This in vitro model assesses the transport of a compound across a monolayer of human intestinal cells. It can help determine the apparent permeability coefficient (Papp) and the efflux ratio, which indicates if the compound is a substrate for efflux transporters like P-gp.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that can provide a rapid assessment of a compound's passive permeability.
If these assays suggest low permeability or significant efflux, strategies such as the use of permeation enhancers or co-administration with efflux pump inhibitors could be explored, though the latter can be complex due to potential drug-drug interactions.
Question 4: We have tried a simple suspension of this compound and observed variable results. What formulation strategies can we employ to improve its oral bioavailability?
For poorly soluble compounds like many kinase inhibitors, moving beyond a simple suspension is often necessary.[2][3] Consider the following approaches, starting with simpler techniques and progressing to more complex ones as needed:
-
Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area available for dissolution.[3]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution rate.[4]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[1][2][5][6][7]
-
Salt Formation: Creating a salt form of this compound with improved solubility and dissolution characteristics can be effective. Lipophilic salts have also been shown to enhance absorption for some kinase inhibitors.[1][5][6][7]
-
Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can enhance its aqueous solubility.[8]
The choice of formulation strategy will depend on the specific physicochemical properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally active inhibitor of Janus kinase 3 (JAK3).[1] JAK3 is a tyrosine kinase that plays a critical role in signal transduction for cytokines that are important for the development and function of lymphocytes.[9][10] By inhibiting JAK3, this compound can block these signaling pathways, which is a therapeutic strategy for autoimmune diseases and some cancers.[9][10]
Q2: What are the known pharmacokinetic parameters for this compound?
Pharmacokinetic studies in male Sprague-Dawley rats have shown that this compound has an oral bioavailability of 20.66% when administered orally at a dose of 15 mg/kg and intravenously at 5 mg/kg.[1]
Q3: What are some of the in vitro IC50 values for this compound?
This compound has been shown to inhibit the following kinases with the indicated IC50 values:
-
JAK3: 8 nM
-
JNK1: 4728 nM
-
JNK2: 2039 nM
-
Tyk2: 365 nM[1]
Q4: How does the oral bioavailability of this compound compare to other JAK inhibitors?
The oral bioavailability of JAK inhibitors can vary significantly. For example, tofacitinib (B832) has an absolute oral bioavailability of 74% in healthy human subjects.[11][12] Another JAK inhibitor, baricitinib, has an oral bioavailability of approximately 80%. A lead compound for a series of JAK3 inhibitors was reported to have an oral bioavailability of 10.4% in mice, which was subsequently improved in its derivatives.[2] The 20.66% oral bioavailability of this compound in rats is in the lower range for this class of compounds, suggesting that formulation optimization is a critical step in its development.[1]
Q5: What are the typical starting points for formulating a poorly soluble kinase inhibitor like this compound for oral delivery?
A good starting point is to conduct preformulation studies to fully characterize the physicochemical properties of this compound, including its solubility, permeability, logP, and solid-state properties (e.g., crystallinity, polymorphism). Based on these findings, a logical progression of formulation strategies would be:
-
Simple aqueous suspension with a wetting agent.
-
Micronized suspension.
-
Amorphous solid dispersion using a suitable polymer.
-
Lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS).
Each formulation should be evaluated in vitro for dissolution and in vivo for its pharmacokinetic profile to guide further optimization.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats [1]
| Parameter | Intravenous (5 mg/kg) | Oral (15 mg/kg) |
| Tmax (h) | - | 0.58 |
| Cmax (ng/mL) | 1003.67 | 349.33 |
| AUC(0-t) (ngh/mL) | 484.00 | 333.33 |
| AUC(0-∞) (ngh/mL) | 484.67 | 335.67 |
| Oral Bioavailability (F%) | - | 20.66 |
Table 2: In Vitro Kinase Inhibitory Activity of this compound [1]
| Kinase | IC50 (nM) |
| JAK3 | 8 |
| JNK1 | 4728 |
| JNK2 | 2039 |
| Tyk2 | 365 |
Experimental Protocols
1. Aqueous Solubility Determination
-
Objective: To determine the equilibrium solubility of this compound in aqueous buffers of different pH.
-
Method:
-
Prepare buffers at pH 1.2 (simulated gastric fluid without pepsin), pH 4.5, and pH 6.8 (simulated intestinal fluid without pancreatin).
-
Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Collect the supernatant and filter it through a 0.22 µm filter.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
2. Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability and potential for active efflux of this compound.
-
Method:
-
Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A-B) transport, add this compound to the apical side and collect samples from the basolateral side at various time points.
-
For basolateral-to-apical (B-A) transport, add this compound to the basolateral side and collect samples from the apical side.
-
Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (PappB-A / PappA-B) is then determined. An efflux ratio greater than 2 suggests active efflux.
-
3. In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation.
-
Method:
-
Fast male Sprague-Dawley rats overnight.
-
Divide the rats into two groups: intravenous (IV) and oral (PO).
-
For the IV group, administer this compound (e.g., dissolved in a suitable vehicle like DMSO/PEG400/saline) via the tail vein at a specific dose (e.g., 5 mg/kg).
-
For the PO group, administer the this compound formulation by oral gavage at a specific dose (e.g., 15 mg/kg).
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100.
-
Visualizations
Caption: JAK3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for improving the oral bioavailability of this compound.
Caption: Decision tree for troubleshooting low oral bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 4. Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo [2,3-b:3′,2′-e] Pyridine [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. JAK3 as an Emerging Target for Topical Treatment of Inflammatory Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK-IN-3 | CCR | TargetMol [targetmol.com]
- 9. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulatory effects of the JAK3/STAT1 pathway on the release of secreted phospholipase A2-IIA in microvascular endothelial cells of the injured brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Pharmacology of Janus Kinase Inhibitors in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Formulation and In Vitro Evaluation of a Pulmonary Drug Delivery System for a Novel Janus Kinase (JAK) Inhibitor, CPL409116 - PMC [pmc.ncbi.nlm.nih.gov]
Cell culture conditions for Jak3-IN-13 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective JAK3 inhibitor, Jak3-IN-13.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Janus kinase 3 (JAK3), a member of the Janus kinase family of non-receptor tyrosine kinases. JAK3 plays a crucial role in signal transduction downstream of cytokine receptors that share the common gamma chain (γc), which are essential for the development and function of lymphocytes. By selectively inhibiting the kinase activity of JAK3, this compound blocks the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby interfering with the JAK-STAT signaling pathway. This inhibition ultimately modulates the transcription of genes involved in immune responses.
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has demonstrated antiproliferative activity in cell lines such as Ba/F3 cells expressing the constitutively active JAK3 mutant (BaF3-JAK3M511I) and the human monocytic cell line, U937.
Q3: What are the primary downstream targets affected by this compound?
A3: this compound has been shown to decrease the phosphorylation of JAK3, STAT3, and STAT5 in a dose-dependent manner. It also down-regulates the expression of key cell cycle proteins, including cyclin-dependent kinases (CDK2, CDK4, CDK6) and cyclins (cyclin B1, cyclin D3, and cyclin E1), leading to cell cycle arrest in the G0/G1 phase.
Q4: How should I prepare and store this compound for in vitro experiments?
A4: For in vitro use, this compound is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. It is recommended to store the solid powder at -20°C for up to one year. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to six months. To avoid solubility issues and potential cytotoxicity from the solvent, the final concentration of DMSO in your cell culture media should not exceed 0.5%.
Quantitative Data Summary
The following tables summarize the inhibitory activity and pharmacokinetic properties of this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| JNK1 | 4728 |
| JNK2 | 2039 |
| JNK3 | 8 |
| Tyk2 | 365 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
Table 2: Pharmacokinetic Properties of this compound in Male Sprague-Dawley Rats
| Parameter | Intravenous (5 mg/kg) | Oral (15 mg/kg) |
| T₁/₂ (h) | 1.83 | 2.15 |
| Tₘₐₓ (h) | 0.08 | 0.5 |
| Cₘₐₓ (ng/mL) | 1286 | 412 |
| AUC (ng*h/mL) | 1341 | 831 |
| Oral Bioavailability (%) | - | 20.66 |
T₁/₂: Half-life; Tₘₐₓ: Time to reach maximum concentration; Cₘₐₓ: Maximum concentration; AUC: Area under the curve.
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
Protocol 1: Cell Culture and Maintenance
1.1. Ba/F3-JAK3M511I Cells:
-
Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: As these cells are transformed to be cytokine-independent, they can be passaged every 2-3 days by diluting the cell suspension to a density of approximately 1 x 10⁵ cells/mL.
1.2. U937 Cells:
-
Media: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[1]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[1]
-
Subculturing: U937 cells grow in suspension.[2] Maintain cell density between 1 x 10⁵ and 2 x 10⁶ viable cells/mL.[3] Cultures can be maintained by adding fresh medium or by centrifugation and resuspension in fresh medium at the recommended seeding density.[1][3]
Protocol 2: Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed BaF3-JAK3M511I or U937 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Protocol 3: Western Blotting for Phosphorylated Proteins (p-JAK3, p-STAT3, p-STAT5)
-
Cell Treatment: Seed cells in 6-well plates at a density that will allow them to reach about 80% confluency at the time of lysis. Treat the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p-JAK3, p-STAT3, p-STAT5, total JAK3, total STAT3, total STAT5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibitory effect | Compound Instability/Precipitation: this compound may be unstable or precipitate in the cell culture medium.[4] | - Visually inspect the media for any signs of precipitation after adding the inhibitor.[4]- Prepare fresh dilutions from a DMSO stock for each experiment.[4]- Test the stability of the compound in your specific cell culture medium over the time course of your experiment.[5] |
| Incorrect Concentration: The concentration of the inhibitor may be too low to elicit a response. | - Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions. | |
| Cell Line Resistance: The cell line may not be dependent on the JAK3 signaling pathway for survival or proliferation. | - Ensure you are using a cell line known to be sensitive to JAK3 inhibition (e.g., BaF3-JAK3M511I).- Include a positive control (a known sensitive cell line) in your experiments. | |
| High background in Western Blots for phosphorylated proteins | Suboptimal Antibody Dilution: The primary or secondary antibody concentration may be too high. | - Titrate the primary and secondary antibodies to determine the optimal dilution. |
| Insufficient Washing: Residual unbound antibodies can cause high background. | - Increase the number and/or duration of the washing steps with TBST. | |
| Contamination of Lysis Buffer: Phosphatase activity in the cell lysate can dephosphorylate target proteins. | - Always use freshly prepared lysis buffer containing phosphatase inhibitors. Keep samples on ice at all times. | |
| Cell Death at Low Inhibitor Concentrations | Off-Target Effects: At higher concentrations, kinase inhibitors can have off-target effects leading to cytotoxicity.[4] | - Perform a thorough dose-response curve to distinguish between specific inhibition and general cytotoxicity.- If possible, perform a kinase panel screening to identify potential off-target kinases of this compound. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.[6] | - Ensure the final concentration of DMSO in the cell culture medium is below 0.5%.[6]- Include a vehicle-only control to assess the effect of the solvent on cell viability. | |
| Poor Solubility of this compound | Compound Precipitation: The inhibitor may precipitate when diluted from a high-concentration stock into aqueous media.[7] | - Prepare fresh dilutions for each experiment.[4]- Consider using a lower final concentration of the inhibitor.- Gentle warming or sonication may aid dissolution, but verify the thermal stability of the compound first.[7] |
| Media Components: Serum proteins or other components in the media can affect solubility.[7] | - Test the solubility of the inhibitor in your specific cell culture medium before starting the experiment.[7]- You may need to test different serum concentrations or use serum-free media if your experimental design allows.[7] |
Visualizations
Signaling Pathway
Caption: The JAK3-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for assessing the effects of this compound.
References
Preventing Jak3-IN-13 degradation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common stability issues encountered with Jak3-IN-13 and other similar small molecule inhibitors in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent.[1] It is crucial to assess the integrity of the compound before proceeding with experiments.
Q2: I'm observing precipitation in my frozen DMSO stock solution upon thawing. How can I prevent this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following:
-
Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is a common solvent, its stability and solubilizing capacity can be affected by freeze-thaw cycles and water absorption.[1][2]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration if possible.[1]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles.[1]
Q3: My inhibitor shows lower than expected potency in my cell-based assay. Could this be a degradation issue?
Yes, a loss of potency is a primary indicator of inhibitor degradation.[2] Degradation reduces the concentration of the active compound, leading to inaccurate and irreproducible experimental results.[3] Other factors like cell permeability, high intracellular ATP concentrations, and protein binding can also affect potency in cellular assays.[3]
Q4: How many freeze-thaw cycles are acceptable for a DMSO stock solution?
It is best to avoid repeated freeze-thaw cycles.[1][4] After reconstituting the inhibitor, it is recommended to create small, single-use aliquots to minimize the number of times the main stock is thawed.[5] DMSO is hygroscopic and can absorb moisture from the atmosphere each time the vial is opened, which can dilute your stock solution and promote degradation.[2]
Q5: Can the type of storage container affect the stability of my compound?
Yes, the material of your storage container can impact compound stability.[1] Some plastics may leach contaminants into the solution, or the compound may adhere to the container's surface. For long-term storage, it is advisable to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert.[1]
Troubleshooting Guide for this compound Degradation
If you suspect your inhibitor is degrading, follow this systematic approach to identify and mitigate the issue.
Caption: Troubleshooting workflow for suspected inhibitor degradation.
Factors Contributing to this compound Degradation
Several environmental factors can contribute to the chemical degradation of small molecule inhibitors in solution. Understanding these factors is key to preventing loss of compound integrity.
Caption: Key factors that can cause inhibitor degradation in solution.
Best Practices for Storage and Handling
Proper storage and handling are critical to maintaining the stability and efficacy of this compound.
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO is recommended for initial stock solutions. | DMSO is a powerful solvent for many organic molecules. Using anhydrous grade minimizes water content, which can cause hydrolysis.[2] |
| Storage Temperature | Store stock solutions at -20°C or -80°C.[1] | Low temperatures slow down chemical degradation processes. |
| Light Exposure | Store solutions in amber glass vials or wrap containers in aluminum foil.[1] | Protects the compound from UV and visible light, which can induce photochemical degradation.[1] |
| Air (Oxygen) Exposure | For long-term storage, purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing.[1] | Minimizes oxidation of the compound. |
| pH | Maintain the recommended pH for aqueous solutions. Buffer if necessary. | The stability of many small molecules is pH-dependent.[1] |
| Aliquoting | Prepare single-use aliquots from the main stock solution. | Avoids repeated freeze-thaw cycles and contamination of the primary stock.[5] |
| Containers | Use inert amber glass vials or polypropylene tubes.[1] | Prevents adsorption of the compound to the container surface and leaching of contaminants.[1] |
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC
This protocol provides a method to assess the chemical stability of this compound in a specific solvent and storage condition over time.
Objective: To quantify the percentage of intact this compound remaining in solution after incubation under specific conditions.
Materials:
-
This compound solid compound
-
High-purity, anhydrous solvent (e.g., DMSO)
-
Aqueous buffer or cell culture medium of interest
-
HPLC system with a suitable column (e.g., C18)
-
HPLC-grade solvents for mobile phase (e.g., acetonitrile (B52724), water with 0.1% formic acid)
-
Incubator/water bath set to the desired temperature
-
Amber glass vials
Methodology:
-
Prepare Initial Sample (T=0):
-
Prepare a fresh stock solution of this compound in the chosen solvent (e.g., 10 mM in DMSO).
-
Dilute the stock solution to the final working concentration in your aqueous buffer or medium.
-
Immediately take a sample (T=0) and inject it into the HPLC system to obtain the initial peak area, representing 100% integrity. For aqueous samples containing proteins, quench the reaction by adding an equal volume of cold acetonitrile to precipitate proteins before analysis.[2]
-
-
Incubate Samples:
-
Place the remaining solution in an amber vial and store it under the desired test conditions (e.g., 37°C in a cell culture incubator).
-
Protect the sample from light throughout the incubation.
-
-
Collect Time-Point Samples:
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of the incubated solution.
-
Process the sample (if necessary) and inject it into the HPLC system.
-
-
Data Analysis:
-
For each time point, integrate the peak area of the parent this compound compound.
-
Calculate the percentage of compound remaining at each time point relative to the T=0 sample.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Jak3 Signaling Pathway Context
Jak3 is a member of the Janus kinase family of tyrosine kinases. It plays a critical role in signal transduction downstream of cytokine receptors that utilize the common gamma chain (γc), which is essential for lymphocyte development and function.
References
Addressing variability in Jak3-IN-13 experimental outcomes
Technical Support Center: Jak3-IN-13
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound, a covalent inhibitor of Janus kinase 3. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the generation of consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a covalent inhibitor that specifically targets Janus kinase 3 (JAK3). It works by forming a permanent covalent bond with a cysteine residue (Cys909) within the ATP-binding site of JAK3.[1] This irreversible binding blocks the kinase activity of JAK3, thereby interfering with the JAK-STAT signaling pathway.[2][3] This pathway is crucial for signaling from cytokine receptors that contain the common gamma chain (γc), which are essential for the development and function of T-cells, B-cells, and NK cells.[2][4][5]
Q2: How should I prepare and store this compound?
For long-term storage, this compound should be stored as a solid at -20°C, protected from light. For experimental use, prepare a concentrated stock solution in a suitable organic solvent like DMSO. It is recommended to prepare fresh dilutions in your assay buffer before each experiment to minimize degradation and potential precipitation in aqueous solutions.[6]
Q3: What are the potential off-target effects of this compound?
As a covalent inhibitor, this compound has the potential to interact with off-target proteins containing reactive nucleophilic residues.[7][8] While designed for selectivity towards JAK3, it's crucial to assess potential off-target effects in your experimental system. This can be done by profiling the inhibitor against a panel of other kinases or by using proteomics-based approaches to identify other cellular targets.[8] Unintended off-target binding can lead to toxicity or confounding biological effects.[9]
Q4: How does the covalent nature of this compound affect the interpretation of IC50 values?
The IC50 value for an irreversible covalent inhibitor like this compound is time-dependent.[7] Unlike reversible inhibitors where binding is at equilibrium, the IC50 for a covalent inhibitor will decrease with longer incubation times as more of the target enzyme becomes permanently bound.[7][10] Therefore, it is critical to report the pre-incubation time when reporting IC50 values to ensure reproducibility.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: High variability in results between replicate wells.
-
Potential Cause: Pipetting Inaccuracy.
-
Potential Cause: Compound Precipitation.
-
Potential Cause: Edge Effects.
Issue 2: No or weak inhibition of Jak3 activity observed.
-
Potential Cause: Inactive Compound.
-
Troubleshooting Step: Ensure the compound has been stored correctly and has not degraded. Prepare fresh stock solutions. Confirm the compound's activity with a reliable positive control.
-
-
Potential Cause: Inactive Enzyme.
-
Troubleshooting Step: Ensure the Jak3 enzyme is active. Aliquot the enzyme upon receipt and store at the recommended temperature to avoid repeated freeze-thaw cycles.[6]
-
-
Potential Cause: Inappropriate ATP Concentration.
Issue 3: Discrepancy between in-vitro and cell-based assay results.
-
Potential Cause: Cell Permeability.
-
Troubleshooting Step: The compound may have poor permeability across the cell membrane. Consider modifying the compound's structure or using a delivery agent if this is suspected.
-
-
Potential Cause: Cellular ATP Concentration.
-
Troubleshooting Step: The intracellular ATP concentration (millimolar range) is much higher than that used in most in-vitro kinase assays (micromolar range). A compound that appears potent in a low-ATP in-vitro assay may be less effective in a cellular environment.[11]
-
-
Potential Cause: Compound Efflux.
-
Troubleshooting Step: Cells may actively pump the compound out through efflux pumps. This can be tested by co-incubating with known efflux pump inhibitors.
-
Quantitative Data Summary
The following tables provide example data for the characterization of this compound. Note: These are representative values and should be determined empirically for your specific experimental system.
Table 1: Example Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| Jak3 | 15 |
| Jak1 | 1,500 |
| Jak2 | 2,800 |
| Tyk2 | >10,000 |
| FLT3 | 150 |
Table 2: Recommended Concentration Range for Cell-Based Assays
| Cell Line | Cytokine Stimulant | Recommended Concentration Range |
| CTLL-2 | IL-2 | 100 nM - 10 µM |
| Jurkat | IL-2 | 100 nM - 10 µM |
| Ba/F3 | IL-3 | Not recommended (Jak3 not activated) |
Experimental Protocols
Protocol: Western Blot Analysis of STAT5 Phosphorylation in CTLL-2 Cells
This protocol describes how to assess the inhibitory effect of this compound on IL-2-induced STAT5 phosphorylation in a T-cell line.
-
Cell Culture: Culture CTLL-2 cells in complete RPMI-1640 medium supplemented with 10% FBS and IL-2.
-
Starvation: Prior to the experiment, wash the cells and starve them of cytokines by incubating in a serum-free medium for 4-6 hours.
-
Inhibitor Treatment: Pre-incubate the starved cells with varying concentrations of this compound (e.g., 0, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM) for 1-2 hours.[6] Include a DMSO vehicle control.
-
Cytokine Stimulation: Stimulate the cells with a final concentration of 20 ng/mL of recombinant IL-2 for 15-30 minutes to activate the JAK3-STAT5 pathway.[6]
-
Cell Lysis: After stimulation, wash the cells with cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-STAT5 (Tyr694) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total STAT5 as a loading control.
-
Quantify the band intensities using densitometry software. Normalize the phospho-STAT5 signal to the total STAT5 signal.
-
Visualizations
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound efficacy.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 3. What are JAK3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. kinaselogistics.com [kinaselogistics.com]
- 8. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 10. csmres.co.uk [csmres.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Unexpected Phenotypes with Jak3-IN-13 Treatment
Welcome to the technical support center for researchers utilizing Jak3-IN-13. This resource is designed to assist you in troubleshooting unexpected experimental outcomes and to provide answers to frequently asked questions regarding the use of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent and orally active inhibitor of Janus kinase 3 (Jak3).[1] Its primary mechanism of action is to block the Jak3 signaling pathway, which is crucial for the development and function of lymphocytes, including T cells, B cells, and natural killer (NK) cells.[1][2][3] Jak3 is a non-receptor tyrosine kinase that associates with the common gamma chain (γc) of several interleukin receptors (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21).[2] By inhibiting Jak3, this compound prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the transcription of genes involved in immune responses.[1]
Q2: What are the known off-targets of this compound?
While this compound is a potent Jak3 inhibitor, it also exhibits activity against other kinases. It is important to be aware of these off-target effects when interpreting experimental data. Known off-targets include JNK1, JNK2, JNK3, and Tyk2.[1] The IC50 values for these kinases are provided in the data table below.
Q3: My cells are undergoing cell cycle arrest at the G0/G1 phase. Is this an expected outcome?
Yes, this is a documented effect of this compound. The inhibitor has been shown to induce cell cycle arrest at the G0/G1 phase and to down-regulate the expression of key cell cycle proteins, including CDK2, CDK4, CDK6, cyclin B1, cyclin D3, and cyclin E1 in a concentration-dependent manner.[1]
Troubleshooting Guide
Issue 1: Unexpectedly high levels of cell death at concentrations effective for Jak3 inhibition.
-
Possible Cause: Off-target effects. This compound is known to inhibit JNK kinases, which can be involved in apoptosis pathways.[1]
-
Troubleshooting Steps:
-
Validate with a structurally different Jak3 inhibitor: Use a Jak3 inhibitor with a different chemical scaffold and a known, more selective profile. If the cell death phenotype is not replicated, it suggests an off-target effect specific to this compound.
-
Rescue Experiment: If possible, transfect your cells with a constitutively active form of a downstream STAT protein (e.g., STAT5). If this rescues the on-target phenotype but not the cell death, it further points towards an off-target mechanism.
-
Lower the concentration: Determine the minimal effective concentration for Jak3 inhibition in your specific cell type to minimize off-target effects.
-
Issue 2: Incomplete inhibition of STAT5 phosphorylation despite using the recommended concentration of this compound.
-
Possible Cause 1: Insufficient inhibitor concentration for your specific cell line or experimental conditions. The effective concentration can vary between cell types.
-
Troubleshooting Steps:
-
Perform a dose-response experiment: Titrate this compound to determine the optimal concentration for inhibiting STAT5 phosphorylation in your cell line.
-
Check for inhibitor degradation: Ensure that the inhibitor has been stored correctly and that the stock solution is not degraded. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Activation of alternative signaling pathways. Cells may compensate for Jak3 inhibition by upregulating other signaling pathways that can lead to STAT5 phosphorylation.
-
Troubleshooting Steps:
-
Investigate other Jak kinases: Consider the involvement of other Jak family members that might be active in your cells.
-
Use a pan-Jak inhibitor as a control: Comparing the effects of this compound to a pan-Jak inhibitor can help to elucidate if other Jak kinases are contributing to the observed phenotype.
-
Issue 3: The observed phenotype does not align with the known functions of the Jak3/STAT pathway.
-
Possible Cause: The phenotype is a result of one of this compound's off-target activities.
-
Troubleshooting Steps:
-
Consult the selectivity profile: Review the known off-targets of this compound (see Table 1).
-
Inhibit off-targets independently: Use specific inhibitors for the known off-targets (e.g., a JNK inhibitor) to see if you can replicate the unexpected phenotype.
-
Literature search: Search for published studies that may have observed similar unexpected phenotypes with Jak3 inhibitors or inhibitors of the known off-target kinases.
-
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Potency of this compound
| Kinase Target | IC50 (nM) |
| Jak3 | 8 |
| JNK1 | 4728 |
| JNK2 | 2039 |
| JNK3 | 177.7 |
| Tyk2 | 365 |
Data compiled from in vitro enzymatic assays.[1] Values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT5
-
Cell Culture and Treatment: Culture cells to ~70-80% confluence. If necessary, serum-starve cells overnight to reduce basal signaling. Treat with this compound at various concentrations for the desired time (e.g., 2 hours). Include a positive control where cells are stimulated with a cytokine like IL-2 (20 ng/mL for 15-30 min) to robustly activate the pathway.
-
Cell Lysis: Place the culture dish on ice, wash cells with ice-cold PBS, and lyse with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against pSTAT5 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip and re-probe the membrane for total STAT5 as a loading control.
-
Visualizations
Caption: Canonical Jak3 Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected phenotypes with this compound.
References
Validation & Comparative
A Comparative Analysis of Ritlecitinib and Other JAK3 Inhibitors for Preclinical Research
Notice: The specific inhibitor "Jak3-IN-13" was not identified in publicly available scientific literature. Therefore, this guide uses Ritlecitinib (PF-06651600) as a primary example of a modern, highly selective, covalent JAK3 inhibitor and compares it with other notable JAK inhibitors to provide a comprehensive and data-supported resource for researchers, scientists, and drug development professionals.
Introduction to JAK3 Inhibition
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases that play a pivotal role in cytokine signaling through the JAK-STAT pathway.[1][2] This pathway is crucial for regulating immune responses, and its dysregulation is implicated in numerous autoimmune and inflammatory diseases.[2][3]
While JAK1, JAK2, and TYK2 are widely expressed, JAK3 expression is primarily restricted to hematopoietic cells, making it a highly attractive therapeutic target for immunomodulation with potentially fewer systemic side effects.[3][4] JAK3 exclusively associates with the common gamma chain (γc) receptor subunit, which is essential for signaling by several key interleukins, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[5] Inhibition of JAK3 can therefore potently suppress lymphocyte development, activation, and function.[6] This guide compares the performance of the highly selective JAK3 inhibitor Ritlecitinib against other JAK inhibitors with varying selectivity profiles.
Quantitative Performance Comparison
The selectivity of a JAK inhibitor is a critical determinant of its biological activity and potential safety profile. The following tables summarize the inhibitory potency of Ritlecitinib and other well-characterized JAK inhibitors against the JAK family kinases.
Table 1: Biochemical Inhibitory Potency of Selected JAK Inhibitors
| Compound | Target | Inhibition Metric | Value (nM) | Fold Selectivity vs. JAK3 | Reference |
| Ritlecitinib (PF-06651600) | JAK3 | IC50 | 33.1 | 1 | [7][8][9][10] |
| JAK1 | IC50 | >10,000 | >302 | [7][8][9][10] | |
| JAK2 | IC50 | >10,000 | >302 | [7][8][9][10] | |
| TYK2 | IC50 | >10,000 | >302 | [7][8][9] | |
| Tofacitinib | JAK3 | IC50 | 45 | 1 | [11] |
| JAK1 | IC50 | 15 | 0.33 | [11] | |
| JAK2 | IC50 | 71 | 1.58 | [11] | |
| TYK2 | IC50 | 472 | 10.49 | [11] | |
| Decernotinib (VX-509) | JAK3 | Ki | 2.5 | 1 | [12][13] |
| JAK1 | Ki | 11 | 4.4 | [12] | |
| JAK2 | Ki | 13 | 5.2 | [12] | |
| TYK2 | Ki | 11 | 4.4 | [12] |
Note: IC50 and Ki values represent the concentration required for 50% inhibition and the inhibition constant, respectively. Lower values indicate higher potency. Fold selectivity is calculated relative to the inhibitor's potency against JAK3.
Table 2: Cellular Inhibitory Activity of Selected JAK Inhibitors
| Compound | Cellular Assay | IC50 (nM) | Reference |
| Ritlecitinib | IL-2-induced STAT5 phosphorylation (Human Whole Blood) | 244 | [8] |
| IL-4-induced STAT5 phosphorylation (Human Whole Blood) | 340 | [8] | |
| Tofacitinib | IL-15-induced STAT5 phosphorylation (Human Whole Blood) | 42 | [14] |
| GM-CSF-induced STAT5 phosphorylation (JAK2-dependent) | 4379 | [14] | |
| Decernotinib | T-cell proliferation (IL-2 stimulated) | 140 - 400 | [12] |
| B-cell activity (CD40L/IL-4 stimulated) | 50 | [12] |
Mechanism of Action and Selectivity
The remarkable selectivity of Ritlecitinib for JAK3 is achieved through a unique mechanism of irreversible covalent binding.[4][7] Ritlecitinib targets a specific cysteine residue (Cys-909) located in the ATP-binding site of JAK3.[7] This residue is absent in the other JAK family members (JAK1, JAK2, and TYK2), which possess a serine at the equivalent position.[4] This structural difference allows Ritlecitinib to form a stable covalent bond exclusively with JAK3, leading to its high degree of selectivity.[4] Ritlecitinib also inhibits members of the TEC kinase family, which share a similar cysteine residue.[5][7]
In contrast, Tofacitinib and Decernotinib are reversible, ATP-competitive inhibitors.[15][16] Their selectivity is derived from non-covalent interactions within the ATP-binding pocket. Due to the high structural homology of the ATP-binding sites across the JAK family, these inhibitors tend to have a broader selectivity profile.[3] Tofacitinib, for instance, potently inhibits JAK1 and JAK3, while Decernotinib shows only a modest 4-5 fold selectivity for JAK3 over other JAKs in biochemical assays.[3][12]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using the DOT language to visualize key biological and experimental processes.
Caption: JAK3-mediated signaling pathway and point of inhibition.
Caption: Workflow for a cell-based STAT phosphorylation assay.
Detailed Experimental Protocols
Biochemical Kinase Inhibition Assay (HTRF Method)
This protocol describes a general method for determining the IC50 of an inhibitor against a purified JAK enzyme using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[17]
Materials:
-
Recombinant purified human JAK1, JAK2, JAK3, and TYK2 kinase domains.[17]
-
Biotinylated peptide substrate (e.g., Biotin-EQEDEPEGDYFEWLE).[17]
-
Adenosine triphosphate (ATP) solution.
-
Kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT, pH 7.5).
-
Test inhibitors (e.g., Ritlecitinib) serially diluted in DMSO.
-
HTRF Detection Buffer containing EDTA, Europium cryptate-labeled anti-phosphotyrosine antibody, and Streptavidin-conjugated acceptor fluorophore.
-
384-well low-volume microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Compound Plating: Dispense test compounds (e.g., 250 nL) into a 384-well plate. Prepare an 11-point, half-log serial dilution in DMSO. Include DMSO-only (no inhibition) and a known potent inhibitor (100% inhibition) as controls.[8]
-
Enzyme/Substrate Preparation: Prepare a mixture of the specific JAK enzyme (e.g., 2-8 nM final concentration) and the biotinylated peptide substrate (e.g., 500 nM final concentration) in kinase assay buffer.
-
Reaction Initiation: Add the enzyme/substrate mixture to the compound-containing wells. Initiate the kinase reaction by adding ATP to a final concentration approximating the Michaelis constant (Km).[8]
-
Incubation: Incubate the reaction plate at room temperature (or 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding the HTRF detection buffer. The EDTA in the buffer chelates Mg2+, thus halting kinase activity.
-
Detection Incubation: Incubate the plate for 60 minutes at room temperature to allow the detection antibodies to bind to the phosphorylated substrate.[17]
-
Data Acquisition: Read the plate on an HTRF plate reader, measuring fluorescence at both donor and acceptor wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[4]
Cell-Based STAT Phosphorylation Assay (Flow Cytometry)
This protocol outlines a method to measure the inhibition of cytokine-induced STAT phosphorylation in primary human immune cells.[8][18]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum.
-
Cytokines for stimulation (e.g., IL-2, IL-4, IL-6, GM-CSF).
-
Test inhibitors serially diluted in DMSO.
-
Fixation and permeabilization buffers (e.g., Cytofix/Cytoperm).
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4) and intracellular phosphorylated STAT proteins (e.g., anti-pSTAT5, anti-pSTAT3).
-
Flow cytometer.
Procedure:
-
Cell Plating: Plate freshly isolated PBMCs in a 96-well plate at a density of 2-5 x 10^5 cells per well.
-
Inhibitor Pre-incubation: Add serial dilutions of the test inhibitors to the cells. Include a DMSO vehicle control. Incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add the appropriate cytokine to stimulate a specific JAK-STAT pathway (e.g., IL-2 for JAK1/3-pSTAT5, IL-6 for JAK1/2-pSTAT3, GM-CSF for JAK2-pSTAT5).[18] Incubate for a short period (e.g., 15-30 minutes) at 37°C. Leave one set of wells unstimulated as a negative control.
-
Fixation: Immediately stop the stimulation by adding a fixation buffer to cross-link proteins and preserve the phosphorylation state. Incubate for 10-15 minutes at room temperature.
-
Permeabilization and Staining: Wash the cells and then add a permeabilization buffer. Add the antibody cocktail containing antibodies for cell surface markers and intracellular pSTAT proteins. Incubate for 30-60 minutes at room temperature, protected from light.
-
Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest (e.g., CD4+ T cells).[18] Determine the mean fluorescence intensity (MFI) or the percentage of pSTAT-positive cells for each condition. Calculate the IC50 value by plotting the inhibition of the cytokine-induced pSTAT signal against the inhibitor concentration.
In Vivo Collagen-Induced Arthritis (CIA) Model
The rat CIA model is a standard preclinical model for rheumatoid arthritis used to assess the in vivo efficacy of anti-inflammatory compounds.[1][6][19]
Materials:
-
Susceptible rat strain (e.g., female Lewis rats).[15]
-
Bovine Type II Collagen.
-
Incomplete Freund's Adjuvant (IFA) and Complete Freund's Adjuvant (CFA).
-
Test compound (e.g., Ritlecitinib) formulated for oral administration.
-
Calipers for measuring paw thickness.
-
Clinical scoring system for arthritis severity.
Procedure:
-
Immunization (Day 0): Emulsify Type II collagen in CFA. Administer an intradermal injection at the base of the tail of each rat.
-
Booster Immunization (Day 7): Administer a second intradermal injection of Type II collagen emulsified in IFA.[15]
-
Disease Monitoring: Beginning around Day 10, monitor animals daily for signs of arthritis, including paw swelling (measured with calipers) and clinical scores based on erythema and edema.
-
Treatment Initiation: Once animals develop established arthritis (e.g., a clinical score of 1-2), randomize them into treatment groups (vehicle control, positive control like methotrexate, and different doses of the test compound).
-
Compound Administration: Administer the test compound (e.g., Ritlecitinib at 3, 10, 30 mg/kg) and controls orally, once or twice daily, for the duration of the study (e.g., 14-21 days).[8]
-
Efficacy Assessment: Continue daily monitoring of paw swelling and clinical arthritis scores. Body weight should also be monitored as a measure of general health.
-
Terminal Analysis (End of Study): At the end of the treatment period, collect blood for pharmacokinetic and biomarker analysis. Euthanize animals and collect hind paws for histopathological analysis to assess inflammation, cartilage damage, and bone erosion.[1][13]
-
Data Analysis: Compare the changes in paw volume and arthritis scores between the treated and vehicle control groups to determine the in vivo efficacy of the inhibitor.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. mdpi.com [mdpi.com]
- 3. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Efficacy and Safety of PF‐06651600 (Ritlecitinib), a Novel JAK3/TEC Inhibitor, in Patients With Moderate‐to‐Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cartilage preservation by inhibition of Janus kinase 3 in two rodent models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ritlecitinib | PF-06651600 | JAK3 Inhibitor | TargetMol [targetmol.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. JAK inhibitors: an evidence-based choice of the most appropriate molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. VX-509 (decernotinib) is a potent and selective janus kinase 3 inhibitor that attenuates inflammation in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy of a Novel Orally Bioavailable JAK1 Selective Compound in a Preclinical Rat Collagen-Induced Arthritis Model - ACR Meeting Abstracts [acrabstracts.org]
- 16. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Collagen-induced arthritis as a model for rheumatoid arthritis. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
Porównanie profili selektywności Jak3-IN-13 i inhibitorów pan-JAK: Przewodnik dla badaczy
Wprowadzenie: W dziedzinie opracowywania leków ukierunkowanych na kinazy janusowe (JAK), kluczowym czynnikiem determinującym zarówno skuteczność, jak i profil bezpieczeństwa jest selektywność inhibitora wobec poszczególnych członków rodziny kinaz JAK (JAK1, JAK2, JAK3 i TYK2). Niniejszy przewodnik przedstawia szczegółowe porównanie profilu selektywności wysoce selektywnego inhibitora JAK3, reprezentowanego w tym opracowaniu przez związek Z583 z uwagi na brak publicznie dostępnych danych dla Jak3-IN-13, z inhibitorami pan-JAK, takimi jak tofacitinib, ruksolitynib i baricitinib (B560044). Celem jest dostarczenie obiektywnych danych i metodologii, które umożliwią naukowcom i specjalistom ds. rozwoju leków podjęcie świadomych decyzji.
Profil Selektywności Inhibitorów JAK: Dane Ilościowe
Selektywność inhibitorów kinaz jest najczęściej wyrażana za pomocą wartości IC50, czyli stężenia inhibitora, przy którym aktywność enzymu jest zredukowana o 50%. Niższa wartość IC50 oznacza większą siłę hamowania. Poniższa tabela przedstawia porównanie wartości IC50 dla selektywnego inhibitora JAK3 (Z583) oraz trzech inhibitorów pan-JAK w testach biochemicznych.
| Inhibitor | Rodzaj | IC50 JAK1 (nM) | IC50 JAK2 (nM) | IC50 JAK3 (nM) | IC50 TYK2 (nM) | Źródło |
| Z583 | Selektywny wobec JAK3 | >10,000 | >10,000 | 10.84 | >10,000 | [1] |
| Tofacitinib | Pan-JAK | 112 | 20 | 1 | - | [2][3] |
| Ruksolitynib | Pan-JAK (głównie JAK1/2) | 3.3 | 2.8 | >428 | - | [3][4] |
| Baricitinib | Pan-JAK (głównie JAK1/2) | 5.9 | 5.7 | >400 | 53 | [4] |
Interpretacja danych: Z przedstawionych danych jasno wynika, że Z583 wykazuje wyjątkową selektywność wobec JAK3, z wartością IC50 wynoszącą 10.84 nM, przy znikomej lub żadnej aktywności wobec pozostałych kinaz z rodziny JAK (IC50 > 10,000 nM)[1]. W przeciwieństwie do tego, inhibitory pan-JAK, takie jak tofacitinib, ruksolitynib i baricitinib, hamują aktywność wielu kinaz JAK w zakresie nanomolowym. Tofacitinib, chociaż pierwotnie projektowany jako selektywny inhibitor JAK3, w testach biochemicznych wykazuje również silne hamowanie JAK1 i JAK2[2][5]. Ruksolitynib i baricitinib cechują się wysoką aktywnością wobec JAK1 i JAK2[3][4].
Metodologie Eksperymentalne
Ocena profilu selektywności inhibitorów kinaz opiera się na rygorystycznych protokołach eksperymentalnych. Poniżej przedstawiono ogólne zarysy kluczowych metod stosowanych w badaniach.
Biochemiczny test aktywności kinaz (test enzymatyczny)
Cel: Określenie zdolności związku do bezpośredniego hamowania aktywności oczyszczonego, rekombinowanego enzymu kinazy JAK.
Protokół:
-
Przygotowanie reakcji: W płytkach wielodołkowych przygotowuje się mieszaninę reakcyjną zawierającą bufor, rekombinowany enzym kinazy JAK (np. JAK1, JAK2, JAK3 lub TYK2), specyficzny substrat peptydowy oraz badany inhibitor w różnych stężeniach.
-
Inicjacja reakcji: Reakcję kinazową rozpoczyna się przez dodanie roztworu zawierającego ATP (często znakowanego radioaktywnie, np. [γ-³³P]ATP) i jony magnezu (MgCl₂).
-
Inkubacja: Mieszaninę reakcyjną inkubuje się w kontrolowanej temperaturze (np. 30°C) przez określony czas (np. 60 minut), aby umożliwić fosforylację substratu.
-
Zatrzymanie reakcji i pomiar: Reakcję zatrzymuje się, a ilość ufosforylowanego substratu jest kwantyfikowana. W przypadku stosowania radioaktywnego ATP, mierzy się poziom wbudowanego izotopu. Alternatywnie stosuje się metody oparte na fluorescencji lub luminescencji.
-
Analiza danych: Oblicza się procent pozostałej aktywności kinazy dla każdego stężenia inhibitora w odniesieniu do kontroli (bez inhibitora). Wartości IC50 wyznacza się poprzez dopasowanie danych do krzywej odpowiedzi na dawkę.
Komórkowy test fosforylacji STAT (pSTAT)
Cel: Ocena zdolności związku do hamowania indukowanej przez cytokiny fosforylacji białek STAT wewnątrz komórek, co jest miarą funkcjonalnego zablokowania szlaku sygnałowego JAK-STAT.
Protokół:
-
Przygotowanie komórek: Wykorzystuje się linie komórkowe lub pierwotne komórki (np. ludzkie komórki jednojądrzaste krwi obwodowej - PBMC) wrażliwe na stymulację cytokinami. Komórki są inkubowane z różnymi stężeniami badanego inhibitora.
-
Stymulacja cytokinami: Po preinkubacji z inhibitorem, komórki są stymulowane specyficzną cytokiną (np. IL-2 dla szlaku JAK1/3, GM-CSF dla szlaku JAK2/2), aby aktywować odpowiedni szlak sygnałowy JAK-STAT.
-
Fiksacja i permeabilizacja: Po krótkim okresie inkubacji, komórki są utrwalane (np. formaldehydem) i permeabilizowane, aby umożliwić dostęp przeciwciał do wnętrza komórki.
-
Barwienie wewnątrzkomórkowe: Komórki są barwione przy użyciu przeciwciał sprzężonych z fluorochromami, które są specyficzne dla ufosforylowanej formy danego białka STAT (np. anty-pSTAT5).
-
Analiza cytometrią przepływową: Poziom fosforylacji STAT w poszczególnych komórkach jest mierzony za pomocą cytometrii przepływowej.
-
Analiza danych: Na podstawie uzyskanych wyników oblicza się wartości IC50, które odzwierciedlają stężenie inhibitora potrzebne do 50% zahamowania fosforylacji STAT w warunkach komórkowych.
Wizualizacje
Poniższe diagramy, wygenerowane w języku DOT, ilustrują kluczowe szlaki sygnałowe i procesy eksperymentalne omawiane w niniejszym przewodniku.
Rys. 1: Uproszczony schemat szlaku sygnałowego JAK-STAT i miejsca działania inhibitorów.
Rys. 2: Schemat przepływu pracy w eksperymentach określających selektywność inhibitorów kinaz.
Wnioski
Dane jednoznacznie wskazują na fundamentalne różnice w profilach selektywności pomiędzy wysoce specyficznymi inhibitorami JAK3, takimi jak Z583, a inhibitorami pan-JAK. Związki takie jak Z583 oferują możliwość precyzyjnego celowania w szlaki sygnałowe zależne od JAK3, co teoretycznie może prowadzić do zmniejszenia działań niepożądanych związanych z hamowaniem innych kinaz z rodziny JAK, np. wpływu na hematopoezę (związanego z JAK2)[5]. Z kolei inhibitory pan-JAK, hamując szersze spektrum cytokin, mogą wykazywać silniejsze działanie immunosupresyjne, co może być zarówno pożądane w niektórych schorzeniach autoimmunologicznych, jak i stanowić źródło potencjalnych komplikacji[5].
Przedstawione w tym przewodniku dane i protokoły eksperymentalne stanowią podstawę do dalszych, bardziej szczegółowych badań porównawczych i mogą służyć jako punkt odniesienia w procesie odkrywania i rozwoju nowych, bardziej skutecznych i bezpiecznych leków z klasy inhibitorów JAK.
References
Jak3-IN-13: A Comparative Analysis of Kinase Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity of Jak3-IN-13, a known inhibitor of Janus kinase 3 (JAK3). Due to the limited availability of a comprehensive public kinase panel screen for this compound, this guide presents the available quantitative data for this compound and offers a comparative landscape using data from other well-characterized JAK3 inhibitors. This approach aims to provide valuable context for researchers considering this compound in their studies and highlights the importance of thorough kinase profiling in drug development.
Introduction to JAK3 and Kinase Selectivity
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play crucial roles in cytokine signaling pathways critical for immune function and hematopoiesis. The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). While JAK1, JAK2, and TYK2 are broadly expressed, JAK3 expression is largely restricted to hematopoietic cells, making it an attractive therapeutic target for autoimmune diseases and certain cancers.
Kinase inhibitors are a major class of therapeutic agents. However, their efficacy and safety are highly dependent on their selectivity. Off-target inhibition of other kinases can lead to undesirable side effects. Therefore, comprehensive kinase profiling is a critical step in the development of any new kinase inhibitor.
Quantitative Analysis of this compound and Comparative Inhibitors
The inhibitory activity of this compound has been reported against a limited number of kinases. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and provides a comparison with other known JAK3 inhibitors to illustrate typical selectivity profiles.
| Kinase | This compound IC50 (nM) | Tofacitinib IC50 (nM) | Ritlecitinib (PF-06651600) IC50 (nM) | Selective JAK3 Inhibitor 1 IC50 (nM) |
| JAK3 | 8 | 1 | 36 | 0.15 |
| JAK1 | - | 112 | >10000 | 320 |
| JAK2 | - | 20 | >10000 | 740 |
| TYK2 | 365 | - | - | - |
| JNK1 | 4728 | - | - | - |
| JNK2 | 2039 | - | - | - |
| JNK3 | - | - | - | - |
| BTK | - | - | 5.2 | >1000 |
| ITK | - | - | 101 | >1000 |
| BMX | - | - | - | >1000 |
| EGFR | - | - | - | >1000 |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below is a generalized protocol for an in vitro kinase inhibition assay, a common method used to determine the potency and selectivity of kinase inhibitors like this compound.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is based on the principle of measuring the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP correlates with kinase activity.
Materials:
-
Purified recombinant kinases (e.g., JAK3, and a panel of off-target kinases)
-
Kinase substrate (specific for each kinase)
-
This compound and other test compounds
-
ATP solution
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and other test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in the kinase assay buffer to achieve the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Add 10 µL of a 2x kinase/substrate mixture (containing the purified kinase and its specific substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2x ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Signal Detection:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add 25 µL of the ATP detection reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Signaling Pathways and Experimental Workflows
To better understand the biological context and experimental design, the following diagrams are provided.
A Comparative Guide to the In Vivo Efficacy of Selective JAK3 Inhibition
Introduction to JAK3 Inhibition in Immunomodulation
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[1] This signaling cascade, known as the JAK-STAT pathway, is crucial for regulating immune responses, cell growth, and differentiation.[2] While most JAKs are widely expressed, JAK3 expression is largely restricted to hematopoietic cells, making it a highly attractive target for modulating the immune system with potentially fewer off-target effects.[1][3]
JAK3 is essential for signaling through the common gamma chain (γc), a receptor subunit shared by several interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21). This pathway is fundamental for the development, proliferation, and function of T cells, B cells, and Natural Killer (NK) cells. Consequently, inhibiting JAK3 can powerfully suppress the immune response, offering a therapeutic strategy for autoimmune diseases and certain hematological malignancies.[1][4]
This guide provides a comparative overview of the in vivo efficacy of selective JAK3 inhibitors versus other immunomodulators with different JAK selectivity profiles, supported by experimental data from preclinical and clinical studies. As "Jak3-IN-13" is not a widely documented specific agent, this comparison focuses on well-characterized selective JAK3 inhibitors like EP009 and Ritlecitinib (PF-06651600) and compares their performance against broader-acting JAK inhibitors such as Tofacitinib (B832) (JAK1/3) and Ruxolitinib (JAK1/2).
Quantitative Comparison of In Vivo Efficacy
The following table summarizes the in vivo performance of various JAK inhibitors across different disease models.
| Inhibitor | Primary Target(s) | In Vivo Model | Dosing Regimen | Key Efficacy Endpoints & Results | Reference |
| EP009 | Selective JAK3 | Human T-cell Lymphoma Xenograft (SCID/NOD mice) | 100 & 200 mg/kg, oral | Tumor Growth Inhibition: Significantly inhibited SU-DHL-1 lymphoma growth compared to control. | [1][5] |
| Ritlecitinib (PF-06651600) | Selective JAK3 / TEC family | Rheumatoid Arthritis (Human Phase II) | 200 mg once daily, oral | SDAI Score: Mean change from baseline of -26.1 vs -16.8 for placebo (P < 0.001).ACR20 Response: 71.4% vs 35.7% for placebo (P = 0.002). | [6][7] |
| Tofacitinib (CP-690,550) | JAK1 / JAK3 | Collagen-Induced Arthritis (CIA) in mice | 30 mg/kg/day | Paw Thickness: Significantly prevented the increase in paw thickness compared to untreated CIA mice.Reduced Synovial Inflammation & Invasion | [8][9][10] |
| Tofacitinib (CP-690,550) | JAK1 / JAK3 | Rheumatoid Arthritis (Human Phase III) | 5 mg twice daily | DAS28 Score: Median score decreased from 4.4 to 2.6 (p < 0.001) over 3 months. | [11][12] |
| Ruxolitinib (INCB018424) | JAK1 / JAK2 | Myelofibrosis (Human Phase III - COMFORT-I) | 15 or 20 mg twice daily | Spleen Volume Reduction (≥35%): 41.9% vs 0.7% for placebo at 24 weeks.Symptom Score Improvement (≥50%): 45.9% vs 5.3% for placebo. | [13][14][15] |
SDAI: Simplified Disease Activity Index; ACR20: American College of Rheumatology 20% improvement criteria; DAS28: Disease Activity Score 28; CIA: Collagen-Induced Arthritis.
Signaling Pathways and Experimental Workflows
JAK3 Signaling Pathway
The JAK-STAT signaling cascade is a primary mechanism for transducing signals from extracellular cytokines to the nucleus, leading to changes in gene expression.[16][17] The diagram below illustrates the canonical pathway involving JAK3. Cytokines that utilize the common gamma chain (γc) receptor, such as IL-2 or IL-15, bind to their receptor complex. This binding event brings the associated JAK1 and JAK3 kinases into close proximity, allowing them to phosphorylate and activate each other.[18] The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in immune cell function and proliferation.[18] Selective JAK3 inhibitors block this cascade at the level of JAK3, thereby preventing the downstream signaling of γc cytokines.
References
- 1. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Selective inhibition of JAK3 signaling is sufficient to reverse alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and Safety of PF‐06651600 (Ritlecitinib), a Novel JAK3/TEC Inhibitor, in Patients With Moderate‐to‐Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of PF-06651600 (Ritlecitinib), a Novel JAK3/TEC Inhibitor, in Patients With Moderate-to-Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Blocking Jak/STAT signalling using tofacitinib inhibits angiogenesis in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 12. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 17. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Assessing the Therapeutic Index of Novel Jak3 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Janus kinase (JAK) family of enzymes, particularly Jak3, represents a critical target in the development of therapies for a range of autoimmune and inflammatory diseases. The expression of Jak3 is largely restricted to hematopoietic cells, making it an attractive target for selective inhibition with the potential for a favorable safety profile.[1][2] This guide provides a comparative analysis of the therapeutic index of emerging selective Jak3 inhibitors, using the investigational compound Jak3-IN-13 as a representative model. Due to the limited public data on a compound specifically named "this compound," this guide will utilize data from the well-characterized selective research inhibitor EP009 and the highly potent inhibitor MJ04 as surrogates. These will be compared against the established pan-JAK inhibitor Tofacitinib and the selective covalent Jak3 inhibitor Ritlecitinib .
The therapeutic index (TI), a quantitative measure of a drug's safety margin, is a critical parameter in drug development. It is typically defined as the ratio of the concentration of a drug that causes toxicity to the concentration that elicits the desired therapeutic effect. A higher TI is generally indicative of a safer drug.
Quantitative Comparison of Jak3 Inhibitors
The following table summarizes the in vitro potency and cytotoxicity of our representative and comparative Jak3 inhibitors. Direct comparison of therapeutic indices should be approached with caution due to variations in experimental conditions, such as ATP concentrations in kinase assays and the cell lines used for cytotoxicity assessments.
| Compound | Target | IC50 (nM) | Cell Line (Cytotoxicity) | CC50/LD50 (nM) | Therapeutic Index (CC50/IC50) |
| EP009 | Jak3 (cellular phosphorylation) | 10,000 - 20,000 | Kit225 (T-cell line) | 5,000 | ~0.25 - 0.5 |
| MJ04 | Jak3 (in vitro kinase assay) | 2.03 | A549 (Lung Carcinoma) | ~530 | ~261 |
| Tofacitinib | Jak1 | 112 | Fibroblast Cell Lines | >100 | Not directly comparable |
| Jak2 | 20 | ||||
| Jak3 | 1 | ||||
| Ritlecitinib | Jak1 | >10,000 | Not specified in literature | Not specified in literature | Not specified in literature |
| Jak2 | >10,000 | ||||
| Jak3 | 33.1 |
Note: The therapeutic index for MJ04 is an estimation based on cytotoxicity in a cancer cell line, which may not be fully representative for immunomodulatory applications. The cytotoxicity for Tofacitinib was observed to start at 100 nM in fibroblast cell lines.[3]
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways and the methods to assess inhibitor performance is crucial for interpreting the data.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of kinase inhibitors.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant human Jak3 enzyme
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(E,Y)4:1)
-
ATP (at a concentration close to the Km for Jak3)
-
Test inhibitor (e.g., EP009, MJ04)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO. Further dilute in the kinase assay buffer.
-
Kinase Reaction Setup: In each well of the assay plate, add the kinase assay buffer, the Jak3 enzyme, and the substrate. Add the diluted inhibitor to the respective wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4][5]
-
ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[4][5]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (e.g., MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.
Materials:
-
Immune cell line (e.g., Kit225, PBMCs)
-
Complete cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of culture medium. For adherent cells, allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in culture medium. Replace the existing medium with 100 µL of the medium containing the inhibitor dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan (B1609692) crystals.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC50).
Conclusion
The assessment of the therapeutic index is a multifaceted process that relies on robust and standardized experimental protocols. While the investigational compound This compound (represented here by EP009 and MJ04) demonstrates varying degrees of selectivity and potency for Jak3, its true therapeutic potential can only be ascertained through rigorous preclinical and clinical evaluation. The high potency of inhibitors like MJ04 is promising, but a comprehensive understanding of their cytotoxicity in relevant immune cell populations is paramount. This guide provides the foundational framework and methodologies for researchers to conduct such comparative assessments, ultimately aiding in the identification and development of safer and more effective Jak3-targeted therapies.
References
- 1. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of Tofacitinib-Mediated Janus Kinase/Signal Transducers and Activators of the Transcription Signal Pathway Inhibition on Collagen Biosynthesis in Hepatic and Skin Fibroblast Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ulab360.com [ulab360.com]
- 5. promega.com [promega.com]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Guide to JAK3 Inhibitors: Alternatives to Jak3-IN-13
For researchers, scientists, and drug development professionals, the selective inhibition of Janus kinase 3 (JAK3) remains a pivotal strategy in the therapeutic landscape of autoimmune diseases and cancer. This guide provides a comprehensive comparison of alternative compounds to Jak3-IN-13, offering a detailed analysis of their performance based on available experimental data.
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways.[1] Due to its restricted expression in hematopoietic cells, JAK3 has emerged as an attractive target for immunosuppressive therapies with the potential for a more favorable safety profile compared to broader-spectrum JAK inhibitors.[2] While this compound is a known potent and selective JAK3 inhibitor, a range of alternative compounds have been developed, each with distinct characteristics in terms of potency, selectivity, and mechanism of action. This guide will delve into a comparative analysis of these alternatives, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of JAK3 Inhibitors
The inhibitory potency of various compounds against the JAK kinase family is typically evaluated through biochemical and cellular assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the available IC50 data for this compound and a selection of alternative JAK3 inhibitors.
| Compound Name | JAK3 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | TYK2 IC50 (nM) | Mechanism of Action |
| This compound | 4.8[3] | >720 (>150-fold selective)[3] | >720 (>150-fold selective)[3] | - | ATP-competitive |
| Tofacitinib | 1[4] | 112[4] | 20[4] | - | ATP-competitive |
| Ritlecitinib (PF-06651600) | 0.346[4] | >346 (>1000-fold selective)[4] | >346 (>1000-fold selective)[4] | - | Covalent, Irreversible |
| Z583 | 0.1 | >10,000 | >10,000 | >10,000 | Covalent, Irreversible |
| MJ04 | 2.03[5] | - | - | - | ATP-competitive |
| JAK3 Inhibitor VI | 27[5] | - | >432 (~16-fold selective)[5] | - | ATP-competitive, Reversible |
| JAK3/GSK-3β/PKCα Inhibitor | 8[4] | 1017[4] | 2550[4] | 8055[4] | ATP-competitive, Reversible |
Signaling Pathways and Experimental Workflows
To understand the context of JAK3 inhibition, it is essential to visualize the signaling cascade it participates in and the experimental procedures used to assess inhibitor efficacy.
The evaluation of novel JAK3 inhibitors typically follows a structured workflow, beginning with biochemical assays to determine direct enzyme inhibition and progressing to more complex cell-based assays to assess activity in a physiological context.
The selection of an appropriate JAK3 inhibitor is a critical decision in drug discovery and basic research. This guide provides a framework for comparing alternatives based on their inhibitory profiles.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for a biochemical and a cell-based assay commonly used to characterize JAK3 inhibitors.
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
JAK3 enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[6]
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Test compounds (e.g., this compound and alternatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the test compound, JAK3 enzyme, and substrate.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final reaction volume is typically 5 µL.[6]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[6]
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.[6]
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the produced ADP to ATP and contains luciferase and luciferin (B1168401) to generate a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.[7]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay: Western Blot for Phosphorylated STAT5 (pSTAT5)
This assay assesses the ability of an inhibitor to block JAK3-mediated signaling within a cellular context by measuring the phosphorylation of its downstream target, STAT5.
Materials:
-
A suitable cell line expressing functional JAK3 (e.g., NK-92 cells, which are IL-2 dependent)[8]
-
Cell culture medium (e.g., α-MEM with 12.5% FBS, 12.5% horse serum, and IL-2)[8]
-
Test compounds
-
Cytokine for stimulation (e.g., Interleukin-2, IL-2)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pSTAT5 (Tyr694) and anti-total STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Culture NK-92 cells according to standard protocols.[8] Seed the cells in appropriate culture plates and treat with serial dilutions of the test compounds for a specified pre-incubation time (e.g., 1-2 hours).
-
Cytokine Stimulation: Stimulate the cells with a predetermined concentration of IL-2 for a short period (e.g., 15-30 minutes) to induce STAT5 phosphorylation.[6] Include unstimulated and vehicle-treated stimulated controls.
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.[6]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay.
-
SDS-PAGE and Protein Transfer: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against pSTAT5 overnight at 4°C.[9]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities for pSTAT5 and total STAT5. Normalize the pSTAT5 signal to the total STAT5 signal to determine the extent of inhibition at each compound concentration and calculate the IC50 value. The membrane can be stripped and re-probed for total STAT5 as a loading control.[10]
References
- 1. Janus Kinase 3 (JAK3): A Critical Conserved Node in Immunity Disrupted in Immune Cell Cancer and Immunodeficiency [mdpi.com]
- 2. Current Status in the Discovery of Covalent Janus Kinase 3 (JAK3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Jak3-IN-13: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of potent compounds like Jak3-IN-13 is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle this kinase inhibitor as a potentially hazardous substance, adhering to the best practices for the disposal of highly potent active pharmaceutical ingredients (HPAPIs). This guide provides a comprehensive, step-by-step approach to ensure the safe management and disposal of this compound waste.
Waste Categorization and Disposal Protocols
All materials contaminated with this compound must be treated as hazardous chemical waste. This includes the pure compound, solutions, and any labware that has come into contact with the substance. Segregation of this waste from other laboratory waste streams at the point of generation is a crucial first step.
| Waste Stream | Recommended Disposal Method |
| Unused/Expired this compound | Dispose of as hazardous chemical waste. Do not discard down the drain or in regular trash.[1] |
| Contaminated Labware (e.g., vials, pipette tips, gloves) | Place in a designated, sealed, and clearly labeled hazardous waste container.[1] |
| Solutions containing this compound | Collect in a sealed, properly labeled, and leak-proof hazardous waste container.[1] |
| Contaminated Solids (e.g., weighing paper) | Place in a designated, robust, and sealable hazardous waste container labeled "Hazardous Waste" with "this compound" listed as a component.[1] |
| Decontamination Materials (e.g., wipes) | Dispose of as hazardous waste. |
Experimental Protocols for Decontamination
Effective decontamination of surfaces and equipment is essential to prevent unintended exposure and cross-contamination. A standard procedure involves:
-
Initial Wipe-Down: Gently wipe surfaces with a solvent capable of dissolving this compound. While specific solubility data is not available, a common practice for similar compounds is to use 70% ethanol.
-
Cleaning Agent Application: Following the solvent wipe, clean the surfaces with a suitable laboratory cleaning agent.
-
Final Rinse: If appropriate for the surface, rinse with purified water.
-
Waste Disposal: All cleaning materials, including wipes and rinsate, must be collected and disposed of as hazardous chemical waste.[1] The initial rinsate, in particular, should be captured in a hazardous waste container.
Step-by-Step Disposal Workflow
The following diagram outlines the logical flow for the proper disposal of this compound waste, from generation to final pickup. Adherence to this workflow is critical for maintaining a safe laboratory environment.
Caption: Workflow for the proper disposal of this compound waste.
Key Safety and Logistical Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its associated waste.[2]
-
Ventilation: Handle the compound and prepare waste in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Spill Management: In the event of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert material and collect it into a sealed container for hazardous waste disposal. Avoid allowing the chemical to enter drains.[2]
-
Container Management: Never dispose of this compound waste in regular trash or down the sewer system.[1][2] Ensure that waste containers are kept closed when not in use and are stored in a secure, designated area away from incompatible materials.[1]
-
Institutional Procedures: Always follow your institution's specific Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.[1] Arrange for the collection of hazardous waste through the appropriate institutional channels or a licensed contractor.[1]
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship.
References
Personal protective equipment for handling Jak3-IN-13
Essential Safety and Handling of Jak3-IN-13
For researchers, scientists, and drug development professionals, ensuring operational integrity and personal safety is paramount when handling potent, biologically active compounds like this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive framework for its safe handling, storage, and disposal. These procedures are based on established best practices for managing hazardous, research-grade kinase inhibitors and are designed to minimize exposure and ensure a secure laboratory environment.[1][2] It is critical to assume that all chemicals with unknown toxicity are highly toxic.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when working with this compound to create a barrier between the researcher and the hazardous substance.[1][4] The following table summarizes the recommended PPE for various laboratory activities.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent the inhalation of fine powders.Gloves: Double-gloving with nitrile gloves is recommended.Eye Protection: Chemical splash goggles for a complete seal around the eyes.Lab Coat: A dedicated, preferably disposable, lab coat.Ventilation: All weighing and aliquoting must be performed within a certified chemical fume hood or a powder containment hood.[1][2] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves.Eye Protection: Chemical splash goggles or a face shield if there is a significant risk of splashing.Lab Coat: Standard laboratory coat.Ventilation: All work should be conducted in a chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves.Eye Protection: Safety glasses with side shields.Lab Coat: Standard laboratory coat.Ventilation: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves.Eye Protection: Chemical splash goggles.Lab Coat: Standard laboratory coat.[1] |
Operational Plan: From Receipt to Disposal
A clear and concise operational plan is crucial for the safe management of this compound within the laboratory.
Receiving and Storing the Compound
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Log: Document the receipt, quantity, and storage location in the laboratory's chemical inventory.
-
Store: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[5]
Handling and Experimental Use
-
Designated Area: Conduct all work with this compound in a designated and clearly marked area.[1]
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[1][2]
-
Avoid Contamination: Use dedicated spatulas and glassware. If not possible, thoroughly decontaminate equipment after use.[1]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][6][7]
Spill Management
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[5]
-
Absorb: Use an inert absorbent material to collect the spill.
-
Dispose: Place the absorbed material into a labeled, sealed container for hazardous waste disposal.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound (assuming a molecular weight of 450.5 g/mol for calculation purposes; researchers must use the exact molecular weight from the product datasheet) in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-weighing Preparations:
-
Weighing the Compound:
-
Carefully weigh out 4.51 mg of this compound powder into a sterile microcentrifuge tube.
-
Record the exact weight.
-
-
Dissolving the Compound:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Securely cap the tube.
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used if necessary to aid dissolution.
-
-
Storage:
-
Label the tube clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C or -80°C as recommended for similar compounds to maintain stability.
-
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[8]
Waste Segregation and Collection
-
Solid Waste:
-
Contaminated PPE (gloves, disposable lab coats), weighing papers, and plasticware should be collected in a dedicated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Unused or contaminated solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Do not discharge to sewer systems.[5]
-
-
Sharps:
-
Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
-
Disposal Procedure
All waste containing this compound must be disposed of as hazardous chemical waste. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Follow all federal, state, and local environmental regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste pickup and disposal procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ehs.okstate.edu [ehs.okstate.edu]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetmol.com [targetmol.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
